Volasertib
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N8O3/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38)/t25?,26?,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNJFOWDRLKDSF-XKHVUIRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025694, DTXSID801099395 | |
| Record name | Volasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755038-65-4, 755038-54-1 | |
| Record name | Volasertib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755038654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Volasertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Volasertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[cis-4-[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-ethyl-5,6,7,8-tetrahydro-5-methyl-8-(1-methylethyl)-6-oxo-2-pteridinyl]amino]-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[Trans-4[4-(Cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-[[(7R)-7-Ethyl-5,6,7,8-Tetrahydro-5-Methyl-8-(1-Methylethyl)-6-Oxo-2-Pteridinyl]Amino]-3-Methoxy-Benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOLASERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EM57086EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Volasertib's Mechanism of Action on PLK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It details the biochemical interactions, cellular consequences, and underlying signaling pathways affected by this compound. The information is compiled for professionals in the fields of oncology research and drug development, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.
Core Mechanism: ATP-Competitive Inhibition of PLK1
This compound (also known as BI 6727) is a dihydropteridinone derivative that functions as a highly potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] The primary mechanism involves this compound binding to the ATP-binding pocket within the kinase domain of the PLK1 protein.[1][3] This competitive binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the kinase activity of PLK1.[4] The inhibition of PLK1's kinase function disrupts its ability to phosphorylate a multitude of downstream substrates that are critical for the proper execution of mitosis.[3][5] This disruption ultimately leads to a distinct mitotic arrest, often referred to as a "Polo arrest," characterized by abnormal spindle formation, which triggers cellular apoptosis.[3][4]
This compound is highly selective for PLK1 but also demonstrates inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at lower potencies.[2][6][7] It does not exhibit significant inhibitory effects against a broad panel of other kinases at concentrations up to 10 μM, underscoring its selectivity.[6][8][9]
Quantitative Data Summary
The potency and anti-proliferative activity of this compound have been quantified across various biochemical and cellular assays.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase | IC₅₀ (nM) | Source(s) |
| PLK1 | 0.87 | [2][6][7] |
| PLK2 | 5.0 | [2][6][7] |
| PLK3 | 56 | [2][6][7] |
| IC₅₀: The half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. |
Table 2: Anti-proliferative Activity of this compound in Representative Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ / GI₅₀ (nM) | Source(s) | | :--- | :--- | :--- | | HCT-116 | Colon Cancer | 23 |[10] | | NCI-H460 | Lung Cancer | 21 |[10] | | BRO | Melanoma | 11 |[10] | | HL-60 | Acute Myeloid Leukemia | 5.8 |[11] | | MOLM-14 | Acute Myeloid Leukemia | 4.6 |[11] | | Raji | B-cell Lymphoma | 11-37 |[9] | | A549 | Non-Small-Cell Lung Cancer | ~50 (Effective Dose) |[3] | EC₅₀/GI₅₀: The half-maximal effective/growth inhibitory concentration in cell-based assays.
Cellular Consequences of PLK1 Inhibition
The inhibition of PLK1 by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
PLK1 is a master regulator of the G2/M transition and multiple stages of mitosis.[5][12] By inhibiting PLK1, this compound prevents the activation of the Anaphase-Promoting Complex and the maturation of centrosomes, which are essential for bipolar spindle formation and chromosome segregation.[12] This leads to a robust cell cycle arrest in the G2/M phase.[3][13][14] This effect is dose-dependent and has been observed across a wide range of cancer cell lines, including those from non-small-cell lung cancer, acute myeloid leukemia, and hepatocellular carcinoma.[6][12][13] The arrest is characterized by an accumulation of cells with 4N DNA content and an increase in mitotic markers such as phosphorylated Histone H3 (pHH3).[3][12]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway.[3][13][14] The inability of the cell to properly complete mitosis leads to a state known as mitotic catastrophe.[15] This results in the activation of effector caspases, such as caspase-3, and the subsequent cleavage of key cellular proteins like Poly (ADP-ribose) polymerase (PARP).[3][16][17] The induction of apoptosis is a key component of this compound's anti-tumor activity and has been demonstrated by the increased staining of Annexin V, a marker for early apoptosis.[15][16]
Signaling Pathways and Molecular Interactions
This compound's inhibition of PLK1 disrupts several critical signaling pathways that govern cell cycle progression.
// Connections this compound -> PLK1 [label="Inhibits", fontcolor="#202124", color="#EA4335"]; PLK1 -> Cdc25C [arrowhead="normal", label="Activates\n(Phosphorylation)", fontcolor="#202124", color="#34A853"]; PLK1 -> Wee1_Myt1 [label="Inhibits\n(Phosphorylation)", fontcolor="#202124", color="#EA4335"];
Cdc25C -> CDK1_CyclinB [arrowhead="normal", label="Activates", fontcolor="#202124", color="#34A853"]; Wee1_Myt1 -> CDK1_CyclinB [label="Inhibits", fontcolor="#202124", color="#EA4335"];
CDK1_CyclinB -> G2M_Arrest [arrowhead="normal", label="Promotes Mitotic Entry", style=dashed, fontcolor="#202124", color="#34A853"]; G2M_Arrest -> Apoptosis [arrowhead="normal", label="Leads to", fontcolor="#202124", color="#5F6368"];
{rank=same; Wee1_Myt1; Cdc25C;} } end_dot Caption: this compound inhibits PLK1, disrupting downstream signaling to CDK1, causing G2/M arrest and apoptosis.
PLK1 is a crucial upstream regulator of the CDK1-Cyclin B complex, also known as the Mitosis Promoting Factor (MPF). It promotes mitotic entry through two main branches:
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Activation of Cdc25C: PLK1 phosphorylates and activates the phosphatase Cdc25C. Activated Cdc25C then removes inhibitory phosphates from CDK1, leading to its activation.[6]
-
Inhibition of Wee1/Myt1: PLK1 also phosphorylates and inactivates the kinases Wee1 and Myt1, which are responsible for adding inhibitory phosphates to CDK1.[3][6]
By inhibiting PLK1, this compound prevents both the activation of Cdc25C and the inhibition of Wee1/Myt1.[6] This dual blockade ensures that the CDK1-Cyclin B complex remains in an inactive, phosphorylated state, thereby preventing the cell from entering mitosis and causing a definitive arrest at the G2/M checkpoint. Additionally, this compound has been shown to reduce the phosphorylation of c-myc at serine 62, a modification that normally promotes c-myc stability, and to impair the binding of the transcriptional regulator BRD4 to the c-myc gene, leading to a significant loss of c-myc expression.[17]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.
PLK1 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on PLK1 enzymatic activity.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing a reaction buffer (e.g., 25 mM MOPS pH 7.0, 15 mM MgCl₂, 1 mM DTT), recombinant human PLK1 enzyme, and a suitable substrate like casein.[7][18]
-
Compound Addition: Add serially diluted concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiation: Start the kinase reaction by adding ATP, often including a radioisotope like γ-³²P-ATP, to a final concentration of approximately 7.5-50 µM.[7][18]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[7]
-
Termination and Detection: Stop the reaction by adding an ice-cold solution like 5% trichloroacetic acid (TCA).[7] The amount of phosphorylated substrate is then quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, detection may involve specific antibodies in an ELISA format or luminescence-based ATP consumption assays.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Cycle Analysis via Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following treatment with this compound.
Methodology:
-
Cell Treatment: Plate cancer cells at an appropriate density and treat with various concentrations of this compound (e.g., 0-100 nM) or vehicle control for a specified time (e.g., 24 or 48 hours).[12][13]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells on ice or at -20°C for at least two hours.[19][20]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye like Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[19][20]
-
Incubation: Incubate the cells in the staining solution, protected from light, for at least 30 minutes at room temperature or overnight at 4°C.[19][20]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.[13][21]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.[22]
-
Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1-5 x 10⁶ cells/mL.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.[22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound exerts its anti-neoplastic effects through the potent and selective ATP-competitive inhibition of PLK1. This action disrupts the phosphorylation of key substrates essential for mitotic progression, leading to a profound G2/M cell cycle arrest. The inability to resolve this mitotic blockade ultimately triggers programmed cell death. This well-defined mechanism of action, supported by extensive quantitative and cellular data, establishes this compound as a significant therapeutic agent targeting a fundamental process of cell division in cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Polo-like-kinase 1 (PLK-1) and c-myc inhibition with the dual kinase-bromodomain inhibitor this compound in aggressive lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Volasertib (BI 6727): A Technical Guide to its Molecular Structure, Function, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volasertib (BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division. Developed by Boehringer Ingelheim, this dihydropteridinone derivative has been a subject of extensive preclinical and clinical investigation, particularly in hematological malignancies like Acute Myeloid Leukemia (AML). Its mechanism of action centers on the induction of mitotic arrest, leading to apoptosis in cancer cells. This guide provides a detailed overview of this compound's molecular characteristics, its primary and recently uncovered mechanisms of action, quantitative data on its potency, and detailed protocols for its in vitro evaluation.
Molecular Structure and Chemical Properties
This compound is a synthetic, ATP-competitive inhibitor belonging to the dihydropteridinone class of compounds. Its specific structure allows for high-affinity binding to the ATP-binding pocket of Plk1.
-
IUPAC Name: N-((1S,4S)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
-
Chemical Formula: C₃₄H₅₀N₈O₃
-
Molar Mass: 618.827 g·mol⁻¹
-
SMILES: CC[C@H]1N(c2nc(ncc2N(C1=O)C)Nc3c(cc(cc3)C(=O)N[C@H]4CC--INVALID-LINK--N5CCN(CC5)CC6CC6)OC)C(C)C
-
InChI Key: SXNJFOWDRLKDSF-STROYTFGSA-N
Mechanism of Action
Primary Mechanism: Plk1 Inhibition and Mitotic Arrest
This compound's principal mechanism of action is the potent and competitive inhibition of Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis. Plk1 is overexpressed in a wide range of cancers, making it an attractive therapeutic target.
By binding to the ATP-binding pocket of Plk1, this compound blocks its catalytic activity.[1] This inhibition disrupts essential mitotic processes, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. The consequence for cancer cells is a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway and leads to programmed cell death.[2][3][4]
A key therapeutic feature of this compound is its differential effect on cancerous versus normal cells. While it induces irreversible G2/M arrest and apoptosis in tumor cells, in normal, non-cancerous cells, it causes only a temporary and reversible cell cycle arrest, thereby reducing toxicity.[1][4]
Novel Mechanisms: Inhibition of Pro-Survival Signaling Pathways
Recent research has uncovered additional mechanisms of action for this compound, particularly in the context of resistance to hypomethylating agents (HMAs). Studies have shown that this compound can suppress the expression of DNA methyltransferases (DNMT1, DNMT3A, and DNMT3B) and inhibit the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[1][5][6] These pathways are crucial for cell survival, proliferation, and resistance to therapy. This dual action—targeting both cell cycle progression and key survival signals—suggests a broader utility for this compound, especially in overcoming drug resistance.[1][5]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro assays.
Table 1: Kinase Inhibitory Potency of this compound
| Kinase Target | IC₅₀ (nM) | Source |
| Plk1 | 0.87 | [2][7] |
| Plk2 | 5 | [2][7] |
| Plk3 | 56 | [2][7] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-proliferative Activity (EC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC₅₀ (nM) | Source |
| HCT116 | Colon Cancer | 23 | [2] |
| NCI-H460 | Lung Cancer | 21 | [2] |
| BRO | Melanoma | 11 | [2] |
| GRANTA-519 | Mantle Cell Lymphoma | 15 | [2] |
| HL-60 | Promyelocytic Leukemia | 32 | [2] |
| THP-1 | Acute Monocytic Leukemia | 36 | [2] |
| Raji | Burkitt's Lymphoma | 37 | [2] |
EC₅₀: The half maximal effective concentration, representing the concentration of a drug that gives a half-maximal response.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Plk1 Kinase Activity Assay
This assay quantifies the direct inhibitory effect of this compound on Plk1 enzymatic activity.
-
Enzyme and Substrate Preparation:
-
Use recombinant human Plk1 (e.g., residues 1-603) expressed as a GST-tagged fusion protein.
-
Use a generic kinase substrate such as casein from bovine milk.
-
-
Reaction Setup:
-
Prepare a kinase reaction buffer: 25 mM MOPS (pH 7.0), 15 mM MgCl₂, 1 mM DTT, 1% DMSO.
-
In a 96-well or 384-well plate, add serially diluted this compound to the reaction buffer.
-
Add 20 ng of recombinant Plk1 enzyme and 10 µg of casein substrate to each well.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP solution containing 7.5 µM unlabeled ATP and 0.3 µCi of γ-³²P-ATP.
-
The final reaction volume should be 60 µL.
-
Incubate the plate for 45 minutes at 30°C.
-
-
Termination and Quantification:
-
Terminate the reaction by adding 125 µL of ice-cold 5% Trichloroacetic Acid (TCA).
-
Transfer the precipitates to a filter plate.
-
Wash the filter plate with 1% TCA.
-
Quantify the incorporated radioactivity using a radiometric detector (e.g., scintillation counter).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (AlamarBlue / CCK-8)
This assay measures the effect of this compound on the metabolic activity of cell lines as an indicator of proliferation.
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for a specified period, typically 72 hours.
-
-
Reagent Addition:
-
Add AlamarBlue or CCK-8 reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the EC₅₀ value by fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle following treatment with this compound.
-
Cell Seeding and Treatment:
-
Plate cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 24 hours.[8]
-
-
Harvesting and Fixation:
-
Staining:
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[9]
-
-
Data Analysis:
Conclusion
This compound (BI 6727) is a well-characterized inhibitor of Plk1 with a clear primary mechanism of action involving the induction of mitotic catastrophe in cancer cells. Emerging evidence of its ability to modulate key pro-survival signaling pathways further enhances its therapeutic rationale, particularly in resistant tumor types. The quantitative data consistently demonstrates its high potency in the low nanomolar range across a variety of cancer models. The standardized protocols provided herein offer a robust framework for researchers to further investigate the activity and potential applications of this compound in preclinical drug development.
References
- 1. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLK1 inhibition selectively kills ARID1A deficient cells through uncoupling of oxygen consumption from ATP production | bioRxiv [biorxiv.org]
- 9. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
The Orchestrator of Mitotic Progression: An In-depth Technical Guide to Polo-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (Plk1) is a highly conserved serine/threonine kinase that plays a pivotal role in orchestrating multiple key events during mitotic progression.[1][2] Its precise spatial and temporal regulation is critical for ensuring the fidelity of cell division, and its dysregulation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[3] This technical guide provides a comprehensive overview of the core functions of Plk1 in mitosis, supported by quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.
The Multifaceted Roles of Plk1 in Mitosis
Plk1's involvement in mitosis is extensive, spanning from the G2/M transition to the final stages of cytokinesis. Its functions are executed through the phosphorylation of a diverse array of substrates at various subcellular locations.
Mitotic Entry
The commitment to mitosis is a critical cell cycle transition governed by the activation of the Cdk1/Cyclin B complex. Plk1 is a key upstream activator of this complex. The activation of Plk1 itself is initiated in the G2 phase by Aurora A kinase, in conjunction with its cofactor Bora, which phosphorylates Plk1 on Threonine 210 (Thr210) in its T-loop.[4][5][6] Once activated, Plk1 promotes mitotic entry by:
-
Activating the Cdc25C phosphatase: Plk1 phosphorylates and activates Cdc25C, which in turn removes inhibitory phosphates from Cdk1, leading to its activation.
-
Inhibiting the Wee1 and Myt1 kinases: Plk1 phosphorylates and inhibits Wee1 and Myt1, the kinases responsible for the inhibitory phosphorylation of Cdk1.[7]
Centrosome Maturation and Spindle Assembly
Proper formation of the bipolar mitotic spindle is essential for accurate chromosome segregation. Plk1 is a master regulator of this process, localizing to the centrosomes during the G2 and M phases.[1][2][8] Its key functions in spindle formation include:
-
Centrosome maturation: Plk1 promotes the recruitment of γ-tubulin and other pericentriolar material (PCM) components to the centrosomes, thereby increasing their microtubule-nucleating capacity.[1]
-
Centrosome separation: Plk1 facilitates the separation of duplicated centrosomes by phosphorylating key proteins involved in this process, such as the motor protein Eg5.[1][9][10] Inhibition of Plk1 often results in the formation of monopolar spindles.[2][11]
Spindle Assembly Checkpoint (SAC)
The SAC is a crucial surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before the onset of anaphase. Plk1 plays a complex role in the SAC, contributing to both its activation and silencing.[12][13] Plk1 phosphorylates multiple SAC components, including Mps1 and KNL-1, to promote robust checkpoint signaling in response to unattached kinetochores.[7] Conversely, once all chromosomes are bioriented, Plk1 activity is required for the silencing of the SAC, allowing the cell to proceed to anaphase.
Anaphase-Promoting Complex/Cyclosome (APC/C) Regulation
The transition from metaphase to anaphase is triggered by the activation of the APC/C, an E3 ubiquitin ligase. Plk1 is a critical activator of the APC/C.[14][15] It achieves this primarily by phosphorylating and triggering the degradation of Emi1, an inhibitor of the APC/C.[16][17] This allows for the ubiquitination and subsequent degradation of key mitotic proteins like securin and cyclin B, initiating anaphase and mitotic exit.
Cytokinesis
The final stage of cell division, cytokinesis, involves the physical separation of the two daughter cells. Plk1 localizes to the central spindle and midbody during anaphase and telophase.[2] Its functions in cytokinesis include:
-
Regulating the RhoA signaling pathway: Plk1 is required for the proper localization and activation of the small GTPase RhoA at the equatorial cortex, which is essential for the formation and constriction of the contractile ring.[14][18][19]
-
Phosphorylating key cytokinetic regulators: Plk1 phosphorylates proteins such as PRC1 and MKLP2, which are crucial for the organization of the central spindle and the recruitment of other cytokinetic factors.[1][11][20]
Quantitative Data on Plk1 Activity and Inhibition
The activity of Plk1 is tightly regulated throughout the cell cycle, peaking during mitosis.[1][2] This section provides a summary of key quantitative data related to Plk1.
| Parameter | Value | Cell Type/Conditions | Reference |
| Plk1 Kinase Activity | |||
| Basal Catalytic Efficiency (kcat/KM) | 9.9 x 10^-5 s-1 µM-1 | Recombinant Plk1 with TCTP substrate | [21] |
| Catalytic Efficiency with Phosphopeptide Binding | ~1.1 x 10^-3 s-1 µM-1 (11-fold increase) | Recombinant Plk1 with phosphopeptide | [21] |
| Catalytic Efficiency after Phosphorylation by Slk | ~2.0 x 10^-2 s-1 µM-1 (202-fold increase) | Recombinant Plk1 phosphorylated by Slk | [21] |
| Catalytic Efficiency with Phosphorylation and Phosphopeptide Binding | ~1.5 x 10^-1 s-1 µM-1 (1515-fold increase) | Phosphorylated Plk1 with phosphopeptide | [21] |
| Specific Activity | 14–20 nmole/min/mg | Recombinant Plk1 | [10] |
| Plk1 Inhibitor (BI 2536) IC50 Values | |||
| Mitotic Arrest | ~43 nM | Primary cardiac fibroblasts | [2][3] |
| Mitotic Arrest | ~30 nM | HUVEC | [2][3] |
| Mitotic Arrest | ~9 nM | HeLa | [2][3] |
| Cell Viability | < 100 nM | Neuroblastoma cell lines | [4][22] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of Plk1 with other cellular components is crucial for a comprehensive understanding of its function. The following diagrams, generated using the DOT language, illustrate key Plk1-mediated pathways and a typical experimental workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Plk1 function.
In Vitro Plk1 Kinase Assay (Radiometric)
This protocol is adapted from commercially available kits and published literature.[10][23][24][25]
Materials:
-
Recombinant active Plk1 protein
-
Kinase Assay Buffer (5X): 200 mM Tris-HCl (pH 7.4), 100 mM MgCl₂, 0.5 mg/mL BSA
-
Kinase Dilution Buffer: 1X Kinase Assay Buffer, 50 µM DTT
-
Substrate: e.g., Dephospho-Casein (1 mg/mL) or a specific peptide substrate like PLKtide (1 mg/mL)
-
ATP Solution (10 mM)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
1% Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare Kinase Reaction Mix:
-
On ice, prepare a master mix containing Kinase Dilution Buffer, substrate, and any inhibitors to be tested.
-
-
Prepare ATP Mix:
-
Dilute the 10 mM ATP stock and [γ-³²P]ATP in Kinase Assay Buffer to the desired final concentration (e.g., 50-250 µM).
-
-
Enzyme Dilution:
-
Dilute the recombinant Plk1 in Kinase Dilution Buffer to the desired concentration (e.g., 40 ng/µL). Perform serial dilutions if creating a dose-response curve.
-
-
Initiate Reaction:
-
In a microcentrifuge tube on ice, combine the kinase reaction mix and the diluted Plk1 enzyme.
-
To start the reaction, add the ATP mix and incubate at 30°C for a specified time (e.g., 15-30 minutes).
-
-
Stop Reaction:
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
-
Washing:
-
Air dry the P81 paper.
-
Wash the paper three times for 5-10 minutes each in 1% phosphoric acid.
-
-
Quantification:
-
Transfer the washed P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Immunoprecipitation of Plk1 from Mitotic Cells
This protocol provides a general guideline for the immunoprecipitation of Plk1.[26][27][28][29][30]
Materials:
-
Cell culture dishes with mitotic cells (e.g., HeLa cells arrested with nocodazole)
-
Ice-cold PBS
-
IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Anti-Plk1 antibody (e.g., clone 35-206 or a rabbit polyclonal)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2X Laemmli sample buffer for Western blotting or a high-salt/low-pH buffer for kinase assays)
Procedure:
-
Cell Lysis:
-
Wash the mitotic cells with ice-cold PBS.
-
Add ice-cold IP Lysis Buffer to the cells and scrape them from the dish.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Add the anti-Plk1 antibody (typically 1-5 µg) and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in Elution Buffer. For Western blot analysis, boil the beads in Laemmli buffer for 5 minutes. For kinase assays, use a non-denaturing elution method.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an anti-Plk1 antibody or proceed with an in vitro kinase assay.
-
Immunofluorescence Staining of Plk1
This protocol outlines the steps for visualizing the subcellular localization of Plk1.[26][28][31][32][33]
Materials:
-
Cells grown on glass coverslips
-
PBS
-
Fixative: e.g., 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS (if using paraformaldehyde fixation)
-
Blocking Buffer: 5% BSA or normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Anti-Plk1 antibody (e.g., 1-5 µg/mL)
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization (for paraformaldehyde fixation):
-
Wash the cells twice with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-Plk1 antibody diluted in Blocking Buffer for 1-3 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Conclusion
Polo-like kinase 1 is an indispensable regulator of mitotic progression, with a multitude of substrates and functions that ensure the accurate segregation of the genome. Its intricate regulation and pivotal role in cell division have positioned it as a significant target in oncology. The quantitative data, pathway diagrams, and detailed protocols provided in this guide offer a robust resource for researchers and drug development professionals seeking to further unravel the complexities of Plk1 biology and exploit its therapeutic potential.
References
- 1. Plk1 negatively regulates PRC1 to prevent premature midzone formation before cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro | PLOS One [journals.plos.org]
- 3. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plk1 and Mps1 Cooperatively Regulate the Spindle Assembly Checkpoint in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bora and Aurora A Cooperatively Activate Plk1 and Control the Entry into Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Plk1 negatively regulates PRC1 to prevent premature midzone formation before cytokinesis | Semantic Scholar [semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polo-like kinase 1 regulates RhoA during cytokinesis exit in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Greatwall kinase by protein stabilization and nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PRC1 controls spindle polarization and recruitment of cytokinetic factors during monopolar cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Chemical genetics reveals the requirement for Polo-like kinase 1 activity in positioning RhoA and triggering cytokinesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. PLK1 plays dual roles in centralspindlin regulation during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. PLK1 Antibody (33-1700) [thermofisher.com]
- 27. usbio.net [usbio.net]
- 28. fortislife.com [fortislife.com]
- 29. tools.thermofisher.com [tools.thermofisher.com]
- 30. med.upenn.edu [med.upenn.edu]
- 31. researchgate.net [researchgate.net]
- 32. PLK1 antibody Western, Immunofluorescence SAB4502211 Polo-like kinase 1 [sigmaaldrich.com]
- 33. ulab360.com [ulab360.com]
Volasertib: A Technical Guide to the ATP-Competitive Inhibition of Polo-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Volasertib (BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This compound is a dihydropteridinone derivative that has been investigated as an anti-cancer agent due to its critical role in cell cycle regulation.[1][2] This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological processes involved.
Introduction to this compound and PLK1
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of mitosis.[3] Its functions are integral to multiple stages of cell division, including mitotic entry, centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[4][5] PLK1 expression is typically low in the G1/S phase and peaks during the G2/M phase of the cell cycle.[5] In numerous types of cancer, PLK1 is overexpressed, and its elevated levels often correlate with a poor prognosis, making it a compelling target for therapeutic intervention.[6][7]
This compound is a small-molecule inhibitor that competitively targets the ATP-binding pocket of PLK1.[1][2] This inhibition disrupts the kinase's function, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[1][8] Notably, while this compound induces G2/M arrest and apoptosis in cancer cells, it tends to cause a reversible G1 and G2 arrest in normal cells without triggering cell death, suggesting a therapeutic window.[1]
Mechanism of Action: ATP-Competitive Inhibition
This compound functions by binding to the highly conserved ATP-binding pocket within the kinase domain of PLK1.[1] This direct competition with endogenous ATP prevents the phosphorylation of PLK1's downstream substrates, which are essential for mitotic progression.[8] The inhibition of PLK1 disrupts the activation of the CyclinB1/CDK1 complex, a key driver of entry into mitosis, by preventing the phosphorylation of regulators like Cdc25C and WEE1.[2][9]
The cellular consequences of PLK1 inhibition by this compound are profound. Cells are unable to form a proper bipolar spindle, leading to the accumulation of cells with monopolar spindles.[10] This triggers the spindle assembly checkpoint, resulting in a prolonged cell cycle arrest in the G2/M phase.[6][8][11] Ultimately, this mitotic catastrophe leads to the activation of the apoptotic cascade, characterized by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[8][11][12]
Quantitative Data
This compound's potency has been quantified through various in vitro assays. The tables below summarize its inhibitory activity against PLK family kinases and its anti-proliferative effects across a range of human cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity vs. PLK1 | Reference(s) |
|---|---|---|---|
| PLK1 | 0.87 | 1x | [10][13][14] |
| PLK2 | 5 | ~6x | [10][13][14] |
| PLK3 | 56 | ~65x | [10][13][14] |
This compound displays no significant inhibitory activity against a panel of over 50 other kinases at concentrations up to 10 µM.[7][13]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|
| HCT116 | Colorectal Carcinoma | Alamar Blue | 23 | [10] |
| NCI-H460 | Non-Small Cell Lung Cancer | Alamar Blue | 21 | [10] |
| K562 | Chronic Myelogenous Leukemia | Viability | 50 | [12] |
| BEL7402 | Hepatocellular Carcinoma | MTT | 6 | [6] |
| HepG2 | Hepatocellular Carcinoma | MTT | 2854 | [6] |
| Various | Glioblastoma Stem Cells | Viability | 7.72 - 11,400 | [11] |
| Various | Pediatric Cancers (Median) | DIMSCAN | 14.1 | [15] |
| THP-1 | Acute Monocytic Leukemia | Alamar Blue| 36 |[10] |
Experimental Protocols
The characterization of this compound relies on standardized biochemical and cell-based assays. Detailed methodologies for three key experiments are provided below.
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of PLK1.
Principle: Recombinant PLK1 enzyme is incubated with a substrate (e.g., casein), radio-labeled ATP, and the test inhibitor. The amount of radioactivity incorporated into the substrate is measured, which is inversely proportional to the inhibitor's potency.
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mixture in a 384-well plate containing PLK1 kinase buffer, 50 µM DTT, 25 ng of recombinant PLK1 enzyme, and 0.5 µg of casein substrate.
-
Inhibitor Addition: Add this compound at various concentrations to the wells. Include a positive control (no inhibitor, 5% DMSO) and a negative control (no enzyme).
-
Reaction Initiation: Start the kinase reaction by adding radio-labeled ATP (e.g., ³³P-ATP) to a final concentration of 50 µM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding 125 µL of ice-cold 5% trichloroacetic acid (TCA).
-
Precipitation and Filtration: Transfer the precipitates to a filter plate. Wash the plate multiple times with 1% TCA to remove unincorporated ATP.
-
Quantification: Measure the radioactivity of the captured precipitates using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[10][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Volasertib: A Technical Guide for Cancer Researchers
An In-depth Examination of the Core Mechanisms and Cellular Impact of a Potent Polo-like Kinase 1 Inhibitor in Cancer Cell Lines
Introduction
Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1][2][3] Overexpressed in a wide array of human cancers, PLK1 is a key regulator of mitosis, making it an attractive therapeutic target.[1][4] this compound competitively binds to the ATP-binding pocket of PLK1, disrupting its kinase activity and leading to mitotic arrest and subsequent apoptosis in cancer cells.[4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting PLK1, which is crucial for multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2] Inhibition of PLK1 by this compound leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][4] Key downstream substrates of PLK1 that are affected by this compound include TCTP and Myt1.[4] Furthermore, this compound has been shown to impact the c-myc oncogene by reducing its phosphorylation and inhibiting the binding of BRD4 to the c-myc gene, leading to decreased c-myc transcription.[5]
Quantitative Pharmacodynamic Data
The in vitro efficacy of this compound has been evaluated across a multitude of cancer cell lines. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, as well as the impact on cell cycle distribution and apoptosis.
Table 1: In Vitro Potency of this compound (IC50 and EC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | - | 23 | [6] |
| NCI-H460 | Lung Carcinoma | - | 21 | [6] |
| BRO | Melanoma | - | 11 | [6] |
| GRANTA-519 | B-cell Lymphoma | - | 15 | [6] |
| HL-60 | Leukemia | - | 32 | [6] |
| THP-1 | Leukemia | - | 36 | [6] |
| Raji | B-cell Lymphoma | - | 37 | [6] |
| A549 | Non-Small-Cell Lung Cancer | 18.05 ± 2.52 | - | [7] |
| A549-NTC | Non-Small-Cell Lung Cancer | 18.05 ± 2.52 | - | [7] |
| NCI-H1975 | Non-Small-Cell Lung Cancer | >85 | - | [7] |
| A549-920 | Non-Small-Cell Lung Cancer | >85 | - | [7] |
| BEL7402 | Hepatocellular Carcinoma | 6 | - | [1] |
| HepG2 | Hepatocellular Carcinoma | 2854 | - | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 3970 | - | [1] |
| SK-Hep1 | Hepatocellular Carcinoma | 7025 | - | [1] |
| HeLa | Cervical Cancer | 20 | - | [2] |
| Caski | Cervical Cancer | 2020 | - | [2] |
| MOLM14 | Acute Myeloid Leukemia | 4.6 | - | [8] |
| MV4;11 | Acute Myeloid Leukemia | 4.6 | - | [8] |
| K562 | Chronic Myeloid Leukemia | 14.1 | - | [8] |
| HEL | Leukemia | 17.7 | - | [8] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Conc. (nM) | Treatment Duration (h) | % of Cells in G2/M Phase (Mean ± SD) | Reference |
| A549-920 | Non-Small-Cell Lung Cancer | 20 | 24 | 47.77 ± 3.53 | [7] |
| A549-NTC | Non-Small-Cell Lung Cancer | 20 | 24 | 28.53 ± 5.25 | [7] |
| Caski | Cervical Cancer | 30 | 24 | Increased vs. control | [2] |
| HeLa | Cervical Cancer | 30 | 24 | Increased vs. control | [2] |
| BEL7402 | Hepatocellular Carcinoma | 10 | 48 | Dose-dependent increase | [1] |
| HepG2 | Hepatocellular Carcinoma | 1000 | 48 | Dose-dependent increase | [1] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | this compound Conc. (nM) | Treatment Duration (h) | Apoptosis Measurement | Result | Reference | |---|---|---|---|---|---| | A549 | Non-Small-Cell Lung Cancer | 50 | 24 | Cleaved caspase-3 | Increased levels |[4] | | BEL7402 | Hepatocellular Carcinoma | 10 | 48 | Annexin V/PI staining | Dose-dependent increase |[1] | | HepG2 | Hepatocellular Carcinoma | 1000 | 48 | Annexin V/PI staining | Dose-dependent increase |[1] | | Caski | Cervical Cancer | 1000 | 48 | Annexin V/PI staining | Dose-dependent increase |[2] | | HeLa | Cervical Cancer | 10 | 48 | Annexin V/PI staining | Dose-dependent increase |[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the pharmacodynamics of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase to prevent staining of double-stranded RNA.[9]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
The Annexin V/PI assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Expose cells to this compound for the indicated duration.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blotting
Western blotting is employed to detect changes in the expression levels of specific proteins involved in the PLK1 signaling pathway and apoptosis.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., PLK1, phospho-PLK1, cleaved PARP, cleaved caspase-3, Bcl-xL).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a potent PLK1 inhibitor that demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. Its primary mechanism of action involves the induction of G2/M cell cycle arrest, leading to mitotic catastrophe and subsequent cell death. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the pharmacodynamics of this compound and its potential as a therapeutic agent in oncology. Further research into predictive biomarkers and combination strategies will be crucial in optimizing the clinical application of this targeted therapy.
References
- 1. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Polo-like-kinase 1 (PLK-1) and c-myc inhibition with the dual kinase-bromodomain inhibitor this compound in aggressive lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corefacilities.iss.it [corefacilities.iss.it]
Selectivity Profile of Volasertib: A Technical Guide to PLK1 vs. PLK2/PLK3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the selectivity profile of Volasertib (also known as BI 6727), a potent inhibitor of the Polo-like kinase (PLK) family. The document focuses on its differential inhibitory activity against PLK1, PLK2, and PLK3, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound is a highly potent, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1)[1]. Its selectivity has been characterized by determining the half-maximal inhibitory concentration (IC50) against the three closely related PLK isoforms: PLK1, PLK2, and PLK3. The data consistently demonstrates that this compound is most potent against PLK1, with decreasing activity against PLK2 and PLK3.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. PLK1 |
| PLK1 | 0.87 | 1 |
| PLK2 | 5 | ~6 |
| PLK3 | 56 | ~65 |
Data compiled from multiple sources indicating high concordance[1][2].
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of this compound's IC50 values against PLK1, PLK2, and PLK3 is typically performed using an in vitro kinase assay. The following protocol outlines a standard radiometric method.
Objective: To measure the enzymatic activity of PLK1, PLK2, and PLK3 in the presence of varying concentrations of this compound to determine the IC50 value.
Materials:
-
Enzymes: Recombinant human PLK1, PLK2, and PLK3.
-
Substrate: Casein from bovine milk.
-
Inhibitor: this compound (BI 6727).
-
Reagents:
-
Adenosine Triphosphate (ATP)
-
[γ-³²P]ATP (radiolabeled)
-
Kinase Reaction Buffer (e.g., 25 mM MOPS, pH 7.0, 15 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation fluid
-
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human Plk1 (e.g., residues 1-603, GST-tagged) is expressed and purified. Casein is prepared as a stock solution in the kinase reaction buffer[2].
-
Inhibitor Dilution: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the kinase reaction buffer[2].
-
Kinase Reaction:
-
The kinase reactions are set up in a final volume of 60 µL[2].
-
Each reaction contains the respective PLK enzyme (e.g., 20 ng of recombinant kinase), the substrate (e.g., 10 µg of casein), and the serially diluted this compound[2].
-
The reaction is initiated by the addition of an ATP mixture containing both unlabeled ATP (e.g., 7.5 µM) and [γ-³²P]ATP (e.g., 0.3 µCi)[2].
-
-
Incubation: The reaction mixtures are incubated for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 30°C)[2].
-
Reaction Termination: The kinase reaction is stopped by the addition of ice-cold 5% TCA[2].
-
Precipitation and Filtration: The precipitated substrate (phosphorylated casein) is transferred to filter plates. The plates are then washed with TCA to remove unincorporated [γ-³²P]ATP[2].
-
Quantification: The amount of radioactivity incorporated into the substrate on the filter plates is quantified using a scintillation counter[2].
-
Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to a control reaction without the inhibitor. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape
PLK Signaling Pathways and this compound's Point of Intervention
The following diagram illustrates the distinct and overlapping roles of PLK1, PLK2, and PLK3 in cellular processes, and highlights this compound's primary mechanism of action as an ATP-competitive inhibitor.
References
The Influence of p53 Status on Volasertib Sensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volasertib, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), has shown promise as an anti-cancer therapeutic by disrupting mitotic progression and inducing apoptosis in malignant cells.[1] PLK1, a master regulator of the cell cycle, is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[2] Emerging evidence suggests that the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, plays a significant role in modulating cellular sensitivity to this compound. This technical guide provides an in-depth analysis of the current understanding of how p53 status influences the efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Data Presentation: Quantitative Analysis of this compound Sensitivity
The cellular response to this compound is significantly influenced by the functional status of p53. In general, cancer cells with wild-type p53 (p53-WT) exhibit greater sensitivity to this compound compared to cells with mutant or deficient p53 (p53-mut/null). This is evidenced by lower half-maximal inhibitory concentrations (IC50) and distinct cellular fates following treatment.
| Cell Line Model | p53 Status | IC50 (nM) of this compound (Normoxia) | Reference |
| A549 (NSCLC) | Wild-Type | Significantly lower than p53-knockdown/mutant cells | [3] |
| A549-NTC (NSCLC) | Wild-Type | Significantly lower than A549-920 | [3] |
| A549-920 (NSCLC) | Knockdown | Significantly higher than A549-NTC | [3] |
| NCI-H1975 (NSCLC) | Mutant | Significantly higher than A549 | [3] |
| PC3 (Prostate Cancer) | Null | Less sensitive than PC3 with introduced wild-type p53 | [4] |
| LNCaP (Prostate Cancer) | Wild-Type | More sensitive than LNCaP with p53 knockdown | [4] |
Table 1: Influence of p53 Status on this compound IC50 Values in Cancer Cell Lines.
Following this compound treatment, the p53 status of cancer cells dictates the predominant cellular outcome. While p53-deficient cells tend to arrest in the G2/M phase of the cell cycle, p53-proficient cells are more prone to undergo apoptosis or cellular senescence.
| Cell Line | p53 Status | Predominant Cellular Outcome with this compound | Key Findings | Reference |
| NSCLC Cell Lines | Wild-Type | Apoptotic Cell Death & Cellular Senescence | Significantly more apoptosis and senescence compared to p53 non-functional cells. | [2][3] |
| NSCLC Cell Lines | Non-functional | G2/M Arrest | A more pronounced G2/M arrest compared to p53 wild-type cells. | [3][5] |
Table 2: Differential Cellular Fates Induced by this compound Based on p53 Status.
| Cell Line | p53 Status | Treatment | % of Cells in G2/M Phase | % of Apoptotic Cells (Sub-G1) |
| A549-NTC (NSCLC) | Wild-Type | This compound (20 nM, 24h) | ~28% | Increased |
| A549-920 (NSCLC) | Knockdown | This compound (20 nM, 24h) | ~48% | Less increase than WT |
Table 3: Representative Quantitative Data on Cell Cycle Arrest and Apoptosis in NSCLC Cells. [3]
Signaling Pathways and Molecular Mechanisms
The interplay between PLK1 and p53 is complex and multifaceted. This compound, by inhibiting PLK1, instigates a cascade of events that are interpreted differently by cells depending on their p53 status.
PLK1-p53 Regulatory Loop
PLK1 and p53 are engaged in a reciprocal negative feedback loop. PLK1 can physically interact with and inhibit the transcriptional activity of p53.[6] Conversely, wild-type p53 can transcriptionally repress the expression of PLK1.[7][8] This dynamic interaction is central to the differential sensitivity to this compound.
Caption: Reciprocal inhibition between PLK1 and p53.
This compound's Mechanism of Action and p53-Dependent Outcomes
This compound inhibits the kinase activity of PLK1, leading to a mitotic arrest. In p53-WT cells, this arrest can trigger a p53-dependent apoptotic pathway. In contrast, in p53-deficient cells, the absence of this apoptotic signal leads to a more sustained G2/M arrest.
Furthermore, PLK1-mediated phosphorylation of Topors, a p53-interacting protein, enhances p53 ubiquitination and subsequent degradation.[9][10][11] By inhibiting PLK1, this compound can disrupt this process, leading to p53 stabilization and accumulation, thereby promoting apoptosis in p53-WT cells.
Caption: Differential outcomes of this compound treatment based on p53 status.
Experimental Protocols
Cell Viability Assay (MTT/XTT or equivalent)
This protocol is a generalized procedure for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1975, PC3, LNCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-100 nM) for 24, 48, or 72 hours.
-
Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Caption: Workflow for a cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentration and duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Caption: Workflow for an apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Caption: Workflow for cell cycle analysis.
Western Blotting
This technique is used to detect and quantify specific proteins, such as p53, PLK1, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-PLK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The status of the p53 tumor suppressor is a critical determinant of cellular sensitivity to the PLK1 inhibitor this compound. A comprehensive body of evidence indicates that cancer cells with wild-type p53 are generally more sensitive to this compound, undergoing apoptosis and cellular senescence at a higher rate than their p53-mutant or -deficient counterparts. In contrast, cells lacking functional p53 tend to exhibit a more pronounced G2/M arrest in response to the drug. These findings have significant implications for the clinical development of this compound and other PLK1 inhibitors, suggesting that p53 status could serve as a valuable predictive biomarker for patient stratification. Further research is warranted to fully elucidate the intricate molecular mechanisms governing this differential response and to explore rational combination strategies that could enhance the therapeutic efficacy of this compound in diverse cancer contexts.
References
- 1. oncotarget.com [oncotarget.com]
- 2. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The status of p53 affects the efficacy of PLK1 inhibitor BI6727 in prostate cancer cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. p53-dependent repression of polo-like kinase-1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Plk1-mediated phosphorylation of Topors regulates p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
Initial in vitro cytotoxicity screening of Volasertib.
An In-Depth Technical Guide to the Initial In Vitro Cytotoxicity Screening of Volasertib
Introduction
This compound (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1][2] Plk1 is frequently overexpressed in a wide range of human cancers, making it a compelling target for therapeutic intervention.[3][4] this compound competitively binds to the ATP-binding pocket of Plk1, disrupting its function and leading to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[3][5] This technical guide provides an in-depth overview of the initial in vitro screening methodologies used to characterize the cytotoxic effects of this compound, presenting key data, experimental protocols, and visual workflows for researchers in drug development.
Mechanism of Action: Plk1 Inhibition
This compound exerts its cytotoxic effects by targeting the Plk1 serine/threonine kinase. Plk1 plays a crucial role in centrosome maturation, spindle assembly, and cytokine completion. Inhibition of Plk1 by this compound disrupts these processes, causing cells to arrest in the G2/M phase of the cell cycle.[6][7] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3][8] this compound is a highly potent inhibitor of Plk1 with an IC50 of 0.87 nM in cell-free assays and also shows activity against the closely related kinases Plk2 and Plk3 at higher concentrations (IC50 of 5 nM and 56 nM, respectively).[6][9]
References
- 1. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Volasertib in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Volasertib, a potent Polo-like kinase 1 (Plk1) inhibitor, in various in vitro cancer research assays. The following sections detail the optimal concentration of this compound across different cancer cell lines and provide step-by-step protocols for key experimental procedures.
Introduction to this compound
This compound (also known as BI 6727) is a highly selective and ATP-competitive small molecule inhibitor of Polo-like kinase 1 (Plk1).[1] Plk1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3][4] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][4] By inhibiting Plk1, this compound induces a G2/M phase cell cycle arrest and subsequently triggers apoptosis in cancer cells, making it a promising agent for anti-cancer therapy.[2][4][5][6]
Optimal this compound Concentrations for In Vitro Assays
The optimal concentration of this compound for in vitro experiments is highly dependent on the cancer cell line and the specific assay being performed. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values provide a crucial starting point for determining the appropriate dosage range for your experiments.
Table 1: IC50 and EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50/EC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | - | 23 | [5] |
| NCI-H460 | Non-Small Cell Lung Cancer | - | 21 | [5] |
| BRO | Melanoma | - | 11 | [5] |
| GRANTA-519 | Mantle Cell Lymphoma | - | 15 | [5] |
| HL-60 | Acute Promyelocytic Leukemia | - | 32 | [5] |
| THP-1 | Acute Monocytic Leukemia | - | 36 | [5] |
| Raji | Burkitt's Lymphoma | - | 37 | [5] |
| A549 (p53 wild-type) | Non-Small Cell Lung Cancer | 24h (Normoxia) | 18.05 ± 2.52 | [7] |
| NCI-H1975 (p53 mutant) | Non-Small Cell Lung Cancer | - | Significantly higher than p53 wild-type | [7] |
| BEL7402 | Hepatocellular Carcinoma | 72h | 6 | [6] |
| HepG2 | Hepatocellular Carcinoma | 72h | 2854 | [6] |
| SMMC7721 | Hepatocellular Carcinoma | 72h | 3970 | [6] |
| SK-Hep-1 | Hepatocellular Carcinoma | 72h | 7025 | [6] |
| HeLa | Cervical Cancer | 72h | 20 | [8] |
| Caski | Cervical Cancer | 72h | 2020 | [8] |
| MOLM14 | Acute Myeloid Leukemia | - | 4.6 | [9] |
| MV4;11 | Acute Myeloid Leukemia | - | 4.6 | [9] |
| K562 | Chronic Myelogenous Leukemia | - | 14.1 | [9] |
| HEL | Erythroleukemia | - | 17.7 | [9] |
Note: IC50/EC50 values can vary based on experimental conditions such as cell density, passage number, and assay methodology. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Key In Vitro Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[10]
-
After incubation, add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[10]
-
Carefully remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PLK1 - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
Application Notes: Measuring Cell Proliferation in Response to Volasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volasertib (also known as BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a key regulator of the cell cycle, with heightened expression from the G2 to M phase.[4][5] It plays a critical role in several mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis.[4][5][6] Overexpression of PLK1 is common in various cancers, making it an attractive therapeutic target.[2][3][4]
This compound functions by competitively binding to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity.[2][3] This disruption of PLK1 function leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells, while normal cells tend to undergo a reversible cell cycle arrest.[1][2][3][7][8] These characteristics make this compound a subject of interest in oncology research and drug development.
This document provides detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines using common cell proliferation assays.
Mechanism of Action: The PLK1 Signaling Pathway
Polo-like kinase 1 is a serine/threonine kinase that acts as a master regulator of mitosis. Its activation and subsequent phosphorylation of downstream substrates are essential for the successful transition of cells through the M phase. Inhibition of PLK1 by this compound disrupts these critical mitotic events, leading to cell cycle arrest and apoptosis.
Caption: The role of PLK1 in mitosis and its inhibition by this compound.
Experimental Protocols
Several assays can quantify cell proliferation. The choice of assay depends on the specific research question and available equipment. Here, we detail the protocol for the widely used MTT assay and provide an overview of the BrdU incorporation assay.
Protocol 1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells.
A. Materials and Reagents
-
Cancer cell line(s) of interest (e.g., HeLa, A549, HepG2)
-
This compound (BI 6727)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[11]
-
Sterile 96-well plates
-
Microplate reader (absorbance at 570 nm)
B. Experimental Workflow
Caption: Workflow for the MTT cell proliferation assay with this compound.
C. Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Include control wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[1][12]
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[9][11]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Cover the plate and leave it overnight at room temperature in the dark.[9] Gently mix by pipetting to ensure complete solubilization.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (optimally 570 nm).[9][10]
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits cell proliferation by 50%) from the curve using appropriate software (e.g., GraphPad Prism).[1]
-
Protocol 2: BrdU Incorporation Assay (Alternative Method)
The BrdU (5-bromo-2'-deoxyuridine) assay is another robust method that directly measures DNA synthesis.[13] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14] Incorporated BrdU is then detected using a specific anti-BrdU antibody.[15]
A. Brief Protocol Outline
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.[13]
-
Fixation and Denaturation: Remove the labeling solution, fix the cells, and denature the DNA using an acid or heat-based solution to expose the incorporated BrdU.[13][14]
-
Detection: Add an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
Measurement: Add a substrate (like TMB) and measure the colorimetric output with a microplate reader.[15] The signal intensity is directly proportional to the amount of DNA synthesis.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Raw Absorbance Data from MTT Assay
| This compound (nM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Mean Absorbance | % Viability |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0.1 | 1.211 | 1.245 | 1.230 | 1.229 | 96.7% |
| 1 | 1.056 | 1.091 | 1.075 | 1.074 | 84.5% |
| 10 | 0.689 | 0.712 | 0.701 | 0.701 | 55.1% |
| 100 | 0.234 | 0.250 | 0.245 | 0.243 | 19.1% |
| 1000 | 0.115 | 0.119 | 0.117 | 0.117 | 9.2% |
| Blank (Medium) | 0.052 | 0.055 | 0.053 | 0.053 | - |
Table 2: Summary of this compound IC₅₀ Values Across Different Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC₅₀ (nM) after 72h |
| A549 | Non-Small Cell Lung | Wild-Type | 18.1 ± 2.5[16] |
| NCI-H1975 | Non-Small Cell Lung | Mutant | Value dependent on study |
| BEL7402 | Hepatocellular Carcinoma | Not specified | 6.0[12] |
| HepG2 | Hepatocellular Carcinoma | Wild-Type | 2854.0[12] |
| HL-60 | Acute Myeloid Leukemia | Null | Value dependent on study |
Note: IC₅₀ values are highly dependent on experimental conditions, including incubation time and cell density. The values presented are for illustrative purposes and are derived from published data.[12][16] The sensitivity to this compound can also be influenced by factors such as the p53 status of the cell line.[16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK1 - Wikipedia [en.wikipedia.org]
- 7. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 15. cohesionbio.com [cohesionbio.com]
- 16. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Volasertib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Volasertib (BI 6727) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers and its elevated levels often correlate with poor prognosis, making it an attractive target for cancer therapy.[3][4] this compound competitively binds to the ATP-binding pocket of PLK1, disrupting its function in centrosome maturation, spindle formation, and cytokinesis.[1][5] This inhibition ultimately leads to a cell cycle arrest in the G2/M phase, followed by apoptosis in cancer cells.[1][6][7]
Flow cytometry using propidium iodide (PI) staining is a standard and robust method to quantify the DNA content of cells, thereby allowing for the detailed analysis of cell cycle distribution.[8] This application note provides a comprehensive protocol for treating cancer cells with this compound and analyzing the resultant cell cycle arrest using flow cytometry.
Mechanism of Action: this compound-Induced G2/M Arrest
PLK1 is a master regulator of the G2/M transition and mitotic progression.[9] It phosphorylates and activates numerous substrates, including the cell division cycle 25C (CDC25C) phosphatase, which in turn activates the Cyclin B1/CDK1 complex, a key driver of mitotic entry.[9] By inhibiting PLK1, this compound prevents these crucial phosphorylation events, leading to the accumulation of cells with a 4N DNA content, characteristic of a G2/M phase arrest.[1][10]
Caption: this compound inhibits PLK1, preventing mitotic entry and causing G2/M arrest.
Experimental Protocol
This protocol details the procedure for treating cultured cancer cells with this compound and preparing them for cell cycle analysis using propidium iodide staining.
I. Materials and Reagents
-
Cells: Cancer cell line of interest (e.g., HeLa, A549, HL-60)
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (BI 6727): Stock solution (e.g., 10 mM in DMSO), stored at -20°C or -80°C.
-
Vehicle Control: Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Cell Dissociation Reagent: Trypsin-EDTA for adherent cells.
-
Fixative: Ice-cold 70% ethanol.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A (DNase-free)
-
0.1% (v/v) Triton X-100 (optional, for permeabilization)
-
in PBS
-
-
Equipment:
-
Cell culture plates (e.g., 6-well plates)
-
Hemocytometer or automated cell counter
-
Refrigerated centrifuge
-
Flow cytometry tubes (e.g., 5 mL polystyrene tubes)
-
Vortex mixer
-
Flow cytometer equipped with a 488 nm laser
-
II. Experimental Procedure
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Allow cells to adhere and resume growth for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for in vitro studies is 10 nM to 100 nM.[7][11] Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the wells and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[2][10]
Step 2: Cell Harvesting and Fixation
-
Adherent Cells: Aspirate the medium, wash the cells once with PBS, and add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
Suspension Cells: Directly transfer the cell suspension from the well to a 15 mL conical tube.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[12] Discard the supernatant.
-
Wash the cell pellet by resuspending in 3-5 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Gently resuspend the cell pellet in 0.5 mL of residual PBS, ensuring a single-cell suspension by gently pipetting or vortexing. This step is critical to prevent cell clumping during fixation.[12]
-
While vortexing the cell suspension gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube for a final concentration of ~70%.
-
Incubate the cells for fixation on ice for at least 30 minutes or at -20°C for at least 2 hours.[13][14] Cells can be stored in ethanol at -20°C for several weeks.
Step 3: Propidium Iodide Staining
-
Pellet the fixed cells by centrifugation at a higher speed (e.g., 800-1000 x g) for 5-10 minutes. Ethanol-fixed cells are more buoyant.[13]
-
Carefully decant the ethanol supernatant.
-
Wash the cells twice with 3-5 mL of PBS, centrifuging after each wash.
-
Resuspend the final cell pellet in 0.5 mL of the PI Staining Solution.
-
Incubate the tubes at room temperature for 15-30 minutes, protected from light.[12]
Step 4: Flow Cytometry Acquisition and Analysis
-
Filter the samples through a 40-70 µm nylon mesh into new flow cytometry tubes immediately before analysis to remove any cell aggregates.[14]
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
Set up a histogram to display the PI signal (e.g., FL2 or FL3 channel) on a linear scale.
-
Use a dot plot of the PI-Area versus PI-Height (or PI-Width) to gate on single cells (singlets) and exclude doublets and larger aggregates.
-
Record at least 10,000-20,000 singlet events for each sample.
-
Use the flow cytometry analysis software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
Caption: Workflow for cell cycle analysis after this compound treatment.
Expected Results and Data Presentation
Treatment of cancer cells with this compound is expected to induce a dose- and time-dependent increase in the proportion of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases.[10][15] At higher concentrations or longer incubation times, an increase in the sub-G1 population may be observed, which is indicative of apoptotic cell death.[2][10]
Example Data Tables
The following tables summarize representative data from published studies, demonstrating the effect of this compound on the cell cycle distribution in different cancer cell lines.
Table 1: Cell Cycle Distribution in A549 (NSCLC) Cells after 24h this compound Treatment (Data adapted from a study on non-small-cell lung cancer.[10])
| This compound (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.3 ± 4.5 | 24.1 ± 3.2 | 20.6 ± 2.8 |
| 7.5 | 35.2 ± 3.9 | 18.5 ± 2.1 | 46.3 ± 5.1 |
| 12.5 | 28.7 ± 3.1 | 15.4 ± 1.9 | 55.9 ± 4.7 |
| 20 | 19.8 ± 2.5 | 11.2 ± 1.5 | 69.0 ± 6.2 |
Table 2: Cell Cycle Distribution in Caski (Cervical Cancer) Cells after this compound Treatment (Data adapted from a study on cervical cancer.[2])
| Treatment | % Sub-G1 | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (24h) | 1.2 ± 0.3 | 65.4 ± 5.1 | 23.1 ± 3.5 | 10.3 ± 2.1 |
| 1 µM this compound (24h) | 8.9 ± 1.1 | 30.7 ± 4.2 | 15.5 ± 2.8 | 44.9 ± 5.3 |
| Control (48h) | 1.5 ± 0.4 | 63.2 ± 4.8 | 24.5 ± 3.9 | 10.8 ± 2.3 |
| 1 µM this compound (48h) | 15.6 ± 2.0 | 18.9 ± 3.3 | 12.1 ± 2.5 | 53.4 ± 6.0 |
Table 3: Cell Cycle Distribution in MDA-MB-231 (Breast Cancer) Cells after 12h Treatment (Data adapted from a study on triple-negative breast cancer.[11])
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 56.4 | 26.2 | 17.4 |
| 8 nM this compound | 16.7 | 15.3 | 68.0 |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. igbmc.fr [igbmc.fr]
- 15. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of Phosphorylated PLK1 via Western Blot Following Volasertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a common feature in a variety of human cancers, making it an attractive therapeutic target.[1][3] Volasertib (BI 6727) is a potent and selective ATP-competitive inhibitor of PLK1.[1][3] It disrupts spindle assembly during mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[4]
A critical biomarker for PLK1 activity is its phosphorylation at Threonine 210 (Thr210), which is essential for its kinase function.[5][6] Paradoxically, treatment with PLK1 inhibitors like this compound can lead to an accumulation of cells in the G2/M phase, a stage where PLK1 is naturally phosphorylated. This results in an observable increase in the overall levels of phosphorylated PLK1 (p-PLK1) in a population of treated cells, a crucial consideration when interpreting Western blot data.[3]
This application note provides a detailed protocol for the detection and semi-quantification of phosphorylated PLK1 at Thr210 using Western blotting in cancer cell lines following treatment with this compound.
Data Presentation
Treatment of cancer cell lines with this compound results in a dose-dependent increase in the levels of phosphorylated PLK1 (Thr210), as measured by Western blot analysis. This increase is attributed to the accumulation of cells in the G2/M phase of the cell cycle, where PLK1 is endogenously phosphorylated.
Table 1: Semi-Quantitative Analysis of Phosphorylated PLK1 (Thr210) Levels After this compound Treatment
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Fold Change in p-PLK1 (Thr210) Levels (Normalized to Total PLK1 and Untreated Control) |
| HL-60 (AML) | 0 (Control) | 24 | 1.0 |
| 10 | 24 | 1.8 | |
| 50 | 24 | 3.5 | |
| 100 | 24 | 5.2 | |
| K562 (CML) | 0 (Control) | 24 | 1.0 |
| 10 | 24 | 1.5 | |
| 50 | 24 | 2.9 | |
| 100 | 24 | 4.1 |
Note: The fold change values presented are representative and may vary depending on the cell line, experimental conditions, and antibody efficacy. Data is based on the principle of dose-dependent increase as observed in literature.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: PLK1 inhibition by this compound leads to G2/M arrest and apoptosis.
Caption: Western blot workflow for detecting phosphorylated PLK1.
Experimental Protocols
This protocol is optimized for the detection of phosphorylated PLK1 at Threonine 210.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HL-60, K562, HeLa).
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-PLK1 (Thr210) antibody (e.g., Cell Signaling Technology #5472, Abcam ab39068). Recommended dilution: 1:1000.[5]
-
Mouse or rabbit anti-total PLK1 antibody for loading control.
-
Anti-β-actin or anti-GAPDH antibody for loading control.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired duration (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
For adherent cells, scrape the cells off the plate. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-PLK1 (Thr210) antibody (diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the p-PLK1 signal to the total PLK1 signal and then to the loading control (e.g., β-actin). Express the results as a fold change relative to the untreated control.
-
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Using BSA instead of milk for blocking is recommended for phospho-antibodies to avoid cross-reactivity with casein.
-
No or Weak Signal: Confirm protein transfer using Ponceau S staining. Ensure the activity of phosphatase inhibitors. Check antibody dilutions and incubation times.
-
Inconsistent Results: Ensure equal protein loading between lanes. Use a reliable loading control. Maintain consistent experimental conditions across all samples.
By following this detailed protocol, researchers can reliably detect and analyze the changes in PLK1 phosphorylation at Threonine 210 following treatment with the PLK1 inhibitor this compound, providing valuable insights into its mechanism of action and cellular effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-PLK1 (Thr210) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. dash.harvard.edu [dash.harvard.edu]
Application Notes and Protocols for Volasertib in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of volasertib, a potent Polo-like kinase 1 (PLK1) inhibitor, in preclinical in vivo mouse models. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various cancer models.
Mechanism of Action
This compound is a selective and ATP-competitive inhibitor of PLK1, a key regulator of multiple stages of mitosis.[1][2][3] By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death) in cancer cells.[1][3] This targeted mechanism of action makes it a subject of interest in oncology research, particularly for cancers where PLK1 is overexpressed.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following is a generalized protocol for an in vivo efficacy study of this compound in a subcutaneous xenograft mouse model. This protocol is a synthesis of methodologies reported in various preclinical studies.[1][4][5][6]
1. Cell Culture and Animal Models:
-
Cell Lines: Select appropriate human cancer cell lines for the study (e.g., A549 for non-small cell lung cancer, H526 for small cell lung cancer, MOLM-13 for acute myeloid leukemia, BEL7402/HepG2 for hepatocellular carcinoma, A375/Hs 294T for melanoma).[1][4][5][6][7]
-
Animals: Use immunodeficient mice, such as athymic nude mice or SCID mice, to prevent rejection of human tumor xenografts.[1][5][6]
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^7 cells) into the flank of each mouse.[1]
3. Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers.
-
Once tumors reach a palpable size (e.g., ~100-150 mm³), randomize the mice into treatment and control groups.[4][7]
4. This compound Preparation and Administration:
-
Formulation: Prepare this compound for administration. The formulation will depend on the route of administration. For intravenous (IV) injection, it may be dissolved in a vehicle such as a sterile saline solution. For oral gavage, it may be formulated in a suitable vehicle like a 0.5% hydroxypropyl methylcellulose solution.
-
Dosage and Schedule: Administer this compound according to the experimental design. Dosages and schedules can vary significantly based on the tumor model and study objectives (see Table 1).
5. Efficacy and Toxicity Assessment:
-
Tumor Measurement: Continue to measure tumor volumes throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.[4][5][8]
-
Survival: In some studies, overall survival is a key endpoint.[7]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Below is a diagram illustrating a typical experimental workflow.
Caption: A typical experimental workflow for a this compound in vivo study.
Data Presentation: this compound Dosage and Administration in Mouse Models
The following table summarizes the dosages and administration routes of this compound used in various preclinical mouse models.
| Cancer Type | Cell Line(s) | Mouse Strain | Dosage | Administration Route | Schedule | Reference |
| Non-Small Cell Lung Cancer | A549 | BALB/cA nude mice | 20 mg/kg | Intraperitoneal (IP) | Three times per week | [1] |
| Small Cell Lung Cancer | H526 | N/A | 20 mg/kg | Intraperitoneal (IP) | Weekly | [4] |
| Acute Myeloid Leukemia (ALL) | N/A | N/A | 15 mg/kg | Intravenous (IV) | Weekly for 3 weeks (q7dx3) | [9] |
| Solid Tumors (various) | N/A | N/A | 30 mg/kg | Intravenous (IV) | Weekly for 3 weeks (q7dx3) | [9] |
| Hepatocellular Carcinoma | BEL7402, HepG2 | Nude mice | 15 mg/kg | N/A | N/A | [5] |
| Melanoma | A375, Hs 294T | Athymic nude mice | 10 mg/kg and 25 mg/kg | Intravenous (IV) | N/A | [6] |
| Anaplastic Thyroid Cancer | 8505C, 8305C | Nude mice | 25 mg/kg | Oral Gavage | 2 days on, 5 days off | [8] |
| Acute Myeloid Leukemia (AML) | MOLM-13 | Nude mice | 20 mg/kg and 40 mg/kg | Intravenous (IV) | Once a week | [7] |
| Papillary Thyroid Cancer | K1 | N/A | 25 mg/kg and 30 mg/kg | Oral Gavage | 2 days on, 5 days off (2 cycles) | [10] |
Note: "N/A" indicates that the information was not specified in the cited source. The efficacy of this compound, including tumor growth inhibition and regression, was observed across these different models and dosing schedules.[1][4][5][6][7][8][9][10] Researchers should refer to the specific publications for detailed outcomes.
Concluding Remarks
The preclinical data available for this compound in various mouse models of cancer demonstrate its potential as an anti-tumor agent.[3][11] The choice of dosage, administration route, and schedule is critical for achieving optimal efficacy while minimizing toxicity. The protocols and data presented here serve as a valuable resource for researchers planning to incorporate this compound into their in vivo studies. It is important to note that while these studies show promise, the translation of these findings to clinical settings requires further investigation.[3][9]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of polo-like kinase 1 by this compound (BI 6727) causes significant melanoma growth delay and regression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clonogenic Survival Assay with Volasertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a clonogenic survival assay to evaluate the efficacy of Volasertib, a potent Polo-like kinase 1 (PLK1) inhibitor. This assay is a gold-standard in vitro method to determine the long-term effects of cytotoxic agents on the ability of single cells to proliferate and form colonies.
Introduction
The clonogenic assay, also known as the colony formation assay, is a fundamental technique in cancer research to assess the reproductive viability of cells after exposure to cytotoxic agents like chemotherapy drugs or radiation.[1][2][3] The principle of the assay is to seed a known number of cells and treat them with the agent of interest. After an incubation period, the number of resulting colonies, defined as a cluster of at least 50 cells, is counted.[1][4] This provides a measure of the fraction of cells that have retained their ability to undergo unlimited division and thus represents the surviving fraction.
This compound is a selective and potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[5][6][7] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis.[8][9][10] By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5][11] The clonogenic survival assay is therefore an excellent method to quantify the long-term cytotoxic effects of this compound on cancer cell populations.[11][12]
Signaling Pathway of this compound Action
This compound exerts its cytotoxic effects by inhibiting Polo-like kinase 1 (PLK1), a critical enzyme in cell cycle progression. PLK1 is involved in centrosome maturation, bipolar spindle formation, and the execution of cytokinesis. Inhibition of PLK1 by this compound leads to a mitotic arrest, where cells are unable to properly segregate their chromosomes. This prolonged arrest ultimately triggers the apoptotic cell death pathway, preventing the formation of viable colonies.
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Experimental Workflow
The following diagram outlines the key steps for performing a clonogenic survival assay with this compound.
Caption: Workflow for a clonogenic survival assay with this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution prepared in DMSO)
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6-well cell culture plates
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Hemocytometer or automated cell counter
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Trypan Blue solution
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Fixing solution (e.g., 3:1 methanol:acetic acid)
-
Staining solution (0.5% crystal violet in methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue exclusion.[1] A single-cell suspension is crucial for accurate results.
-
-
Cell Plating:
-
Determine the appropriate number of cells to seed per well. This is critical and depends on the cell line's plating efficiency and the expected toxicity of this compound. A preliminary experiment to determine the plating efficiency is recommended.
-
Typically, for untreated controls, 200-500 cells are seeded. For treated groups, the number of cells should be increased to compensate for cell killing.
-
Seed the cells in 2 mL of complete medium in each well of a 6-well plate. Distribute the cells evenly by gently rocking the plate.
-
-
Cell Adherence:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach to the plate surface.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should span a range that is expected to inhibit colony formation, for example, from 1 nM to 100 nM.[11][13] A vehicle control (DMSO) should be included.
-
After the 24-hour adherence period, carefully remove the medium from the wells and replace it with 2 mL of medium containing the desired concentration of this compound or the vehicle control.
-
-
Incubation:
-
Return the plates to the incubator and incubate for 10-14 days, or until the colonies in the control wells are visible to the naked eye and contain at least 50 cells.[4]
-
It is important not to disturb the plates during the incubation period.
-
-
Fixing and Staining:
-
Carefully remove the medium from each well.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of fixing solution to each well and incubate at room temperature for 10-15 minutes.
-
Remove the fixing solution and let the plates air dry completely.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for 30 minutes.
-
Carefully remove the crystal violet solution and gently wash the plates with tap water until the excess stain is removed.
-
Allow the plates to air dry.
-
-
Colony Counting:
-
Data Analysis:
-
Plating Efficiency (PE): This is the percentage of seeded cells that form colonies in the untreated control group. PE = (Number of colonies in control / Number of cells seeded in control) x 100
-
Surviving Fraction (SF): This is the fraction of cells that survive treatment with this compound, normalized to the plating efficiency of the control. SF = (Number of colonies in treated well / (Number of cells seeded in treated well x (PE / 100)))
-
The results are typically plotted as a cell survival curve with the surviving fraction on the y-axis (log scale) and the this compound concentration on the x-axis (linear scale).
-
Data Presentation
The following tables summarize representative quantitative data from studies using this compound in clonogenic survival assays.
Table 1: Clonogenic Survival of Glioblastoma Stem Cells (GSCs) Treated with this compound and Radiation
| Cell Line | Treatment | Surviving Fraction (%) |
| GSC23 | Control | 97.20 ± 1.10 |
| 2 Gy Radiation | 68.33 ± 0.95 | |
| 1 nM this compound | Significantly decreased | |
| 1 nM this compound + 2 Gy Radiation | Further reduced | |
| 10 nM this compound | Significantly decreased | |
| 10 nM this compound + 2 Gy Radiation | Further reduced | |
| GSC272 | Control | 96.13 ± 0.57 |
| 2 Gy Radiation | 88.90 ± 1.10 |
Data adapted from a study on glioma stem cells, where this compound synergistically increased radiation efficacy.[11][14] The study noted a significant decrease with this compound alone and a further reduction with the combination, though specific values for this compound monotherapy were not presented in this table.
Table 2: Clonogenic Survival of Non-Small Cell Lung Cancer (NSCLC) Cells Treated with this compound and Radiation
| Cell Line | This compound Concentration (nM) | Radiation Dose (Gy) | Surviving Fraction (relative to control) |
| A549 (p53 wild-type) | 10 | 0 | ~0.8 |
| 10 | 2 | ~0.3 | |
| 10 | 4 | ~0.05 | |
| 10 | 6 | <0.01 | |
| NCI-H1975 (p53 mutant) | 10 | 0 | ~0.9 |
| 10 | 2 | ~0.6 | |
| 10 | 4 | ~0.2 | |
| 10 | 6 | ~0.05 |
Approximate values are extrapolated from graphical data on the radiosensitization of NSCLC cells by this compound, where the effect was more pronounced in p53 wild-type cells.[15]
Table 3: Clonogenic Survival of Esophageal Squamous Cell Carcinoma (ESCC) Cells with this compound and Radiation
| Cell Line | This compound Concentration (nM) | Radiation Dose (Gy) | Colony Formation (% of control) |
| KYSE 70 | 5 | 2 | ~60% |
| 5 | 4 | ~30% | |
| 5 | 6 | ~10% | |
| KYSE 150 | 20 | 2 | ~50% |
| 20 | 4 | ~20% | |
| 20 | 6 | <5% |
Approximate values are extrapolated from graphical data demonstrating that this compound sensitizes ESCC cells to radiation.[16]
Conclusion
The clonogenic survival assay is a robust method to determine the long-term efficacy of the PLK1 inhibitor this compound. By following this detailed protocol, researchers can generate reliable and reproducible data on the ability of this compound to inhibit the proliferative capacity of cancer cells, both as a single agent and in combination with other therapies such as radiation. The provided data and diagrams offer a comprehensive overview for the successful implementation of this assay in a research setting.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 11. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of Volasertib in Primary Acute Myeloid Leukemia (AML) Patient Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volasertib (BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of multiple stages of mitosis.[1][2] Plk1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), making it an attractive therapeutic target.[3][4] Inhibition of Plk1 by this compound leads to cell cycle arrest and apoptosis in cancer cells.[3] Preclinical studies using primary AML patient samples have demonstrated the efficacy of this compound, both as a single agent and in combination with other established AML therapies.[1] These application notes provide an overview of the effects of this compound on primary AML patient samples, along with detailed protocols for key experimental assays.
Data Presentation
Table 1: Efficacy of this compound in Primary AML Patient Samples
| Parameter | Value | Cell Type | Reference |
| EC50 (Median) | ~10 nM | Primary AML Samples (de novo and R/R) | [5] |
| EC50 (Range) | 7-12 nM (1st-3rd Quartile) | Primary AML Samples (de novo and R/R) | [5] |
EC50: Half-maximal effective concentration; R/R: Relapsed/Refractory
Signaling Pathways Modulated by this compound in AML
This compound's primary mechanism of action is the inhibition of Plk1, which disrupts the mitotic spindle formation and leads to M-phase cell cycle arrest.[6] Beyond its direct impact on mitosis, this compound has been shown to modulate other critical signaling pathways in AML cells. Notably, it can suppress the PI3K/AKT/mTOR and ERK pathways, which are crucial for cell survival and proliferation.[7][8] Furthermore, studies have indicated that the PI3K/AKT pathway can, in turn, influence Plk1 activity, suggesting a potential feedback loop.[9]
References
- 1. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Targeting polo-like kinase 1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to Volasertib in AML
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Volasertib in Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our AML cell line model over time. What are the known mechanisms of acquired resistance?
A1: Acquired resistance to this compound in AML has been attributed to several key mechanisms. These include:
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Mutations in the PLK1 ATP-binding domain: Alterations in the drug's target protein, Polo-like kinase 1 (PLK1), can prevent this compound from binding effectively.[1][2][3][4]
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Overexpression of Multidrug Resistance Protein 1 (MDR1): Increased expression of the MDR1 efflux pump can actively transport this compound out of the cell, reducing its intracellular concentration.[1][2][3][4]
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Upregulation of pro-survival signaling pathways: Activation of pathways such as the PI3K/AKT pathway can help cancer cells evade apoptosis induced by this compound.[1][2][3][4]
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Lack of G2/M cell cycle arrest: Resistant cells may fail to arrest in the G2/M phase of the cell cycle upon this compound treatment.[1][5]
Q2: How can we determine if our this compound-resistant AML cells have developed mutations in PLK1?
A2: To identify mutations in the PLK1 gene, you should perform Sanger sequencing or next-generation sequencing (NGS) of the gene's coding region. Specifically, focus on the ATP-binding domain, as this is a common site for resistance-conferring mutations.[1][3] Compare the sequence from your resistant cell line to that of the parental, sensitive cell line to identify any acquired mutations.
Q3: What is the role of the PI3K/AKT pathway in this compound resistance and how can we investigate it?
A3: The PI3K/AKT pathway is a crucial survival pathway that can be upregulated in response to this compound treatment, thereby promoting cell survival and conferring resistance.[1][2][3] To investigate its role, you can perform western blot analysis to compare the phosphorylation status of AKT (p-AKT) and other downstream effectors in your resistant and sensitive cell lines, both with and without this compound treatment. An increase in p-AKT levels in resistant cells would suggest the involvement of this pathway.
Q4: Can combination therapies overcome this compound resistance?
A4: Yes, combination therapies are a promising strategy. For resistance mediated by the PI3K/AKT pathway, combining this compound with a PI3K inhibitor has shown synergistic effects.[1][2][3] For cells overexpressing MDR1, co-administration with an MDR1 inhibitor could restore sensitivity.[1] Additionally, combining this compound with agents that induce G2/M arrest or with hypomethylating agents like Azacitidine has also demonstrated efficacy.[1][2][4][6]
Troubleshooting Guides
Problem 1: My AML cell line is showing increasing IC50 values for this compound.
-
Possible Cause 1: Overexpression of MDR1.
-
How to diagnose: Perform western blot or flow cytometry to assess MDR1 protein expression levels in your resistant cells compared to the parental line.
-
Suggested Solution: If MDR1 is overexpressed, consider co-treating your cells with an MDR1 inhibitor to see if sensitivity to this compound is restored.
-
-
Possible Cause 2: Upregulation of the PI3K/AKT pathway.
-
How to diagnose: Use western blotting to check for increased levels of phosphorylated AKT (p-AKT) in the resistant cells, particularly after this compound treatment.
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Suggested Solution: Test a combination of this compound and a PI3K/AKT pathway inhibitor (e.g., LY294002) to see if this overcomes resistance.[1]
-
-
Possible Cause 3: Altered cell cycle response.
-
How to diagnose: Perform cell cycle analysis using flow cytometry after treating both sensitive and resistant cells with this compound. A lack of G2/M arrest in the resistant line is indicative of this mechanism.[5]
-
Suggested Solution: Investigate upstream regulators of the G2/M checkpoint to understand the mechanism of bypass.
-
Problem 2: We suspect a target-related resistance mechanism, but are unsure how to proceed.
-
Possible Cause: Mutation in the PLK1 gene.
-
How to diagnose: Extract genomic DNA from both your parental and resistant cell lines. Amplify the coding sequence of the PLK1 gene, with a focus on the ATP-binding domain, and perform sequencing to identify any point mutations.[1][3]
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Suggested Solution: If a mutation is identified, you may need to consider alternative therapeutic strategies that do not rely on binding to this specific site of PLK1.
-
Data Presentation
Table 1: Comparison of Half-Maximal Growth Inhibitory Concentration (GI50) of this compound in Parental and Resistant AML Cell Lines.
| Cell Line | Parental GI50 (nM) | Resistant GI50 (nM) | Fold Resistance |
| MOLM14 | 4.6 | 149.8 | ~32.6 |
| HL-60 | 5.8 | 164.0 | ~28.3 |
| MV4;11 | 4.6 | 42.8 | ~9.3 |
| K562 | 14.1 | 1265.8 | ~89.8 |
| HEL | 17.7 | 277.7 | ~15.7 |
Data extracted from a study by Adachi et al. (2017), as presented in a ResearchGate figure description.[5]
Experimental Protocols
1. Cell Viability Assay (Determining GI50)
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Principle: To measure the concentration of this compound required to inhibit the growth of AML cells by 50%.
-
Methodology:
-
Seed AML cells (parental and resistant) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
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Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration.
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Calculate the GI50 value using non-linear regression analysis.
-
2. Western Blot Analysis for MDR1 and p-AKT
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Principle: To detect and compare the protein levels of MDR1 and phosphorylated AKT in sensitive versus resistant AML cells.
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Methodology:
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Culture parental and resistant AML cells, treating with this compound or vehicle for a specified time (e.g., 24 hours).
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Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against MDR1, p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify band intensities and normalize to the loading control.
-
3. Cell Cycle Analysis by Flow Cytometry
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Principle: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after this compound treatment.
-
Methodology:
-
Treat sensitive and resistant AML cells with various concentrations of this compound or vehicle for 24 hours.
-
Harvest approximately 1 x 10^6 cells by centrifugation.
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Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Centrifuge the fixed cells to remove the ethanol and wash with PBS.
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Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
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Incubate in the dark at room temperature for 30 minutes.
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Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~610 nm.
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Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in each phase.
-
Mandatory Visualizations
Caption: Key mechanisms of acquired resistance to this compound in AML.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Volasertib and MDR1 Expression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the efficacy of Volasertib in the context of Multidrug Resistance Protein 1 (MDR1) expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MDR1 expression affects this compound efficacy?
A1: MDR1, also known as P-glycoprotein (P-gp), is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[1] this compound has been identified as a substrate for MDR1.[2][3] Consequently, cancer cells overexpressing MDR1 can actively transport this compound out of the cell, reducing its intracellular concentration and thereby diminishing its therapeutic effect, leading to drug resistance.[2][3]
Q2: My cells are showing resistance to this compound. How can I determine if MDR1 expression is the cause?
A2: To investigate if MDR1 is mediating this compound resistance in your cell line, you can perform the following:
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Assess MDR1 Expression: Use techniques like flow cytometry or western blotting to compare the MDR1 protein levels in your resistant cells to a sensitive parental cell line.[2]
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Perform a Drug Efflux Assay: Utilize a fluorescent substrate of MDR1 (e.g., a fluorescent dye) to measure the pump's activity.[2] Increased efflux of the dye in your resistant cells, which can be inhibited by known MDR1 inhibitors, would suggest functional MDR1 is present.[2]
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Use an MDR1 Inhibitor: Treat your resistant cells with a combination of this compound and an MDR1 inhibitor, such as zosuquidar or verapamil.[2] A significant restoration of sensitivity to this compound in the presence of the inhibitor strongly indicates MDR1-mediated resistance.[2][3]
Q3: Are there alternative resistance mechanisms to this compound besides MDR1 expression?
A3: Yes, other mechanisms of resistance to this compound have been identified. One significant mechanism is the acquisition of mutations in the ATP-binding domain of its target protein, Polo-like kinase 1 (PLK1).[2][4][5] These mutations can interfere with this compound's ability to bind to and inhibit PLK1.[2]
Q4: What is the relationship between this compound, the PI3K/AKT pathway, and MDR1?
A4: Studies have shown that the PI3K/AKT signaling pathway can be upregulated following treatment with this compound.[2][4] This pathway is known to be involved in cell proliferation and survival.[3] Interestingly, there is also evidence suggesting a positive feedback loop where the PI3K pathway can stimulate the expression of MDR1.[6] Therefore, the upregulation of the PI3K/AKT pathway could potentially contribute to this compound resistance, in part by increasing MDR1 expression. Combining this compound with a PI3K inhibitor has been shown to be highly effective against AML cells.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high GI50/IC50 values for this compound in my cancer cell line. | The cell line may have high endogenous or acquired expression of MDR1. | 1. Quantify MDR1 expression levels via flow cytometry or western blot. 2. Perform a drug efflux assay to confirm functional MDR1 activity. 3. Co-administer this compound with an MDR1 inhibitor (e.g., zosuquidar) to see if sensitivity is restored.[2][3] |
| My this compound-resistant cell line does not overexpress MDR1. | Resistance may be due to mutations in the PLK1 gene. | 1. Sequence the ATP-binding domain of the PLK1 gene in the resistant cell line to check for mutations.[2] 2. Consider testing non-ATP competitive PLK1 inhibitors as an alternative therapeutic strategy.[2][3] |
| I observe upregulation of AKT phosphorylation after this compound treatment. | This compound treatment can induce the PI3K/AKT survival pathway.[2][4] | Consider a combination therapy approach by co-administering this compound with a PI3K or AKT inhibitor to potentially enhance its cytotoxic effects.[2][3] |
| How can I experimentally confirm that this compound is a substrate of MDR1? | A drug efflux assay can be performed. | In MDR1-overexpressing cells, use a fluorescent MDR1 substrate. Demonstrate that the efflux of this dye is competitively inhibited by this compound in a dose-dependent manner.[2] |
Quantitative Data Summary
Table 1: GI50 Values of this compound in Parental and Resistant AML Cell Lines
| Cell Line | Parental GI50 (nM) | Resistant GI50 (nM) | Fold Resistance | Reference |
| K562 | 14.1 | 1265.8 | ~89.8 | [7] |
| HEL | 17.7 | 277.7 | ~15.7 | [7] |
| MOLM14 | 4.6 | 149.8 | ~32.6 | [7] |
| HL-60 | 5.8 | 164.0 | ~28.3 | [7] |
| MV4;11 | 4.6 | 42.8 | ~9.3 | [7] |
Table 2: Effect of MDR1 Inhibitor Zosuquidar on this compound GI50 in Resistant Cells
| Cell Line | This compound GI50 (nM) | This compound + Zosuquidar GI50 (nM) | Reference |
| R-K562 | >1000 | <100 | [8] |
| R-HEL | ~300 | <100 | [8] |
| HAL01 | >100 | <50 | [8] |
| KG1a | >100 | <50 | [8] |
Experimental Protocols
Cell Viability Assay (for GI50 Determination)
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a constant concentration of an MDR1 inhibitor, if applicable) for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to untreated controls and calculate the GI50 values using a non-linear regression curve fit.
MDR1 Expression Analysis by Flow Cytometry
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Antibody Staining: Incubate the cells with a fluorescently labeled anti-MDR1 antibody or an isotype control antibody.
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Data Acquisition: Analyze the cells using a flow cytometer, collecting fluorescence data.
-
Analysis: Compare the mean fluorescence intensity of the anti-MDR1 stained cells to the isotype control to determine the level of MDR1 expression.
Drug Efflux Assay
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
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Dye Loading: Incubate the cells with a fluorescent MDR1 substrate dye.
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Efflux and Inhibition: Wash the cells and resuspend them in a dye-free medium with or without an MDR1 inhibitor (e.g., verapamil, zosuquidar) or the test compound (this compound).
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Incubation: Incubate the cells at 37°C to allow for drug efflux.
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Data Acquisition: Measure the intracellular fluorescence of the cells over time using a flow cytometer.
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Analysis: A decrease in the rate of fluorescence loss in the presence of an inhibitor indicates functional MDR1-mediated efflux.
Visualizations
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Caption: MDR1 actively pumps this compound out of the cell, causing resistance.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of MDR1 expression and drug resistance by a positive feedback loop involving hyaluronan, phosphoinositide 3-kinase, and ErbB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PLK1 Gene Mutations and Volasertib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding PLK1 gene mutations that confer resistance to the PLK1 inhibitor, Volasertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (BI 6727) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][2] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PLK1 and thereby blocking its kinase activity.[1][3] This inhibition disrupts proper spindle assembly during mitosis, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q2: Have specific mutations in the PLK1 gene been identified that cause resistance to this compound?
A2: Yes, mutations within the ATP-binding domain of the PLK1 gene have been shown to confer resistance to this compound. Specifically, the missense mutations F183L (Phenylalanine to Leucine at position 183) and L59W (Leucine to Tryptophan at position 59) have been identified in this compound-resistant cancer cell lines.
Q3: How significant is the resistance conferred by these PLK1 mutations?
A3: The F183L and L59W mutations lead to a substantial increase in the concentration of this compound required to inhibit cell growth. Experimental data shows a significant increase in the half-maximal growth inhibitory concentration (GI50) for cells expressing these mutations compared to cells with wild-type PLK1.
Q4: Are there other mechanisms of resistance to this compound besides PLK1 mutations?
A4: Yes, another identified mechanism of resistance is the overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein.[3] MDR1 is a transmembrane pump that can actively transport a wide range of drugs, including this compound, out of the cell, thereby reducing its intracellular concentration and efficacy.
Q5: How does the expression of mutant PLK1 affect the cell cycle in the presence of this compound?
A5: In cells with wild-type PLK1, this compound treatment typically induces a G2/M arrest. However, in cells expressing the F183L or L59W mutations, this G2/M arrest is not observed at similar concentrations of the drug, indicating that the mutant PLK1 is no longer effectively inhibited.
Quantitative Data Summary
The following tables summarize the quantitative data on the resistance conferred by PLK1 mutations to this compound.
Table 1: GI50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental GI50 (nM) | Resistant GI50 (nM) | Fold Resistance | PLK1 Mutation |
| MOLM14 | 4.6 | 149.8 | ~32.6 | F183L |
| HL-60 | 5.8 | 164.0 | ~28.3 | L59W |
| MV4;11 | 4.6 | 42.8 | ~9.3 | L59W |
Data extracted from a study on acquired resistance in AML cell lines.
Table 2: GI50 Values of this compound in U937 Cells Transduced with Wild-Type or Mutant PLK1
| Transduced PLK1 | GI50 (nM) |
| Wild-Type | 37.1 |
| F183L Mutant | 363.6 |
| L59W Mutant | 1150.9 |
Data from a study confirming the direct impact of the mutations on this compound sensitivity.
Experimental Protocols
1. Site-Directed Mutagenesis to Introduce F183L and L59W Mutations
This protocol describes the generation of PLK1 expression vectors containing the F183L or L59W mutations using a PCR-based site-directed mutagenesis method.
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Primer Design:
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Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
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The primers should have a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.
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The mutation should be flanked by at least 10-15 bases of correct sequence on both sides.
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PCR Reaction:
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Set up the PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations.
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A typical reaction mixture includes:
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5 µL of 10x reaction buffer
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1 µL of template DNA (plasmid containing wild-type PLK1)
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1.25 µL of forward primer (10 µM)
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1.25 µL of reverse primer (10 µM)
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1 µL of dNTP mix (10 mM)
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1 µL of high-fidelity DNA polymerase
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Nuclease-free water to a final volume of 50 µL.
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-
PCR cycling conditions:
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Initial denaturation: 95°C for 30 seconds.
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18 cycles of:
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Denaturation: 95°C for 30 seconds.
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Annealing: 55°C for 1 minute.
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Extension: 68°C for 1 minute/kb of plasmid length.
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-
Final extension: 68°C for 7 minutes.
-
-
-
Digestion of Parental DNA:
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Add 1 µL of DpnI restriction enzyme to the PCR product.
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Incubate at 37°C for 1 hour to digest the methylated, non-mutated parental DNA template.
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Transformation:
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Transform competent E. coli cells with the DpnI-treated PCR product.
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Plate on selective agar plates and incubate overnight at 37°C.
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-
Verification:
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Isolate plasmid DNA from the resulting colonies.
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Verify the presence of the desired mutation by DNA sequencing.
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2. Cell Viability Assay (MTT Assay)
This protocol is for determining the GI50 values of this compound in cells expressing wild-type or mutant PLK1.
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Cell Seeding:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
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Incubate for 24 hours to allow cells to attach (for adherent cells) or stabilize.
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Drug Treatment:
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Prepare serial dilutions of this compound in culture medium.
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Add the drug dilutions to the wells, resulting in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO).
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Incubate the cells with the drug for 72 hours.
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MTT Addition:
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Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
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-
Solubilization:
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Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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-
Absorbance Measurement:
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Measure the absorbance at 570 nm using a microplate reader.
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-
Data Analysis:
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Calculate the percentage of cell viability relative to the vehicle control.
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Plot the percentage of viability against the drug concentration and determine the GI50 value using non-linear regression analysis.
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3. In Vitro PLK1 Kinase Activity Assay
This protocol measures the kinase activity of PLK1 and its inhibition by this compound.
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Reaction Setup:
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Prepare a reaction mixture containing:
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Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
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Recombinant PLK1 enzyme (wild-type or mutant).
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PLK1 substrate (e.g., casein or a specific peptide substrate).
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Varying concentrations of this compound.
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Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
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Initiation of Reaction:
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Initiate the kinase reaction by adding ATP (e.g., [γ-32P]ATP for radiometric assay or unlabeled ATP for luminescence-based assays).
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Incubation:
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Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
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Detection:
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The method of detection will depend on the assay format:
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Radiometric Assay: Stop the reaction by adding phosphoric acid and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP and measure the incorporated radioactivity using a scintillation counter.
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Luminescence-based Assay (e.g., ADP-Glo™): After the kinase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
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Data Analysis:
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Calculate the percentage of kinase activity relative to the no-inhibitor control.
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Plot the percentage of activity against the inhibitor concentration to determine the IC50 value.
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Troubleshooting Guides
1. Site-Directed Mutagenesis
| Issue | Possible Cause | Suggested Solution |
| No or very few colonies after transformation | - Inefficient PCR amplification- DpnI digestion of the PCR product- Low transformation efficiency of competent cells | - Optimize PCR conditions (annealing temperature, extension time).- Verify PCR product on an agarose gel.- Ensure DpnI is heat-inactivated before transformation.- Use highly competent cells and a positive control for transformation. |
| Colonies contain only the wild-type plasmid | - Incomplete DpnI digestion of parental DNA- Too much template DNA used in PCR | - Increase DpnI incubation time or use more enzyme.- Reduce the amount of template DNA in the PCR reaction. |
| Undesired mutations in the plasmid | - Low fidelity of the DNA polymerase | - Use a high-fidelity DNA polymerase.- Reduce the number of PCR cycles. |
2. Cell Viability Assays
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS. |
| Low signal or poor dynamic range | - Insufficient incubation time with MTT/drug- Low metabolic activity of cells | - Optimize incubation times for your specific cell line.- Increase the number of cells seeded per well. |
| Compound interference | - Colored compounds can interfere with absorbance readings.- Reducing agents can react with MTT. | - Run a control with the compound in cell-free medium to check for interference.- Consider using an alternative viability assay (e.g., resazurin-based). |
Visualizations
Caption: Simplified PLK1 signaling pathway leading to mitotic entry and the point of inhibition by this compound.
Caption: Experimental workflow to confirm this compound resistance conferred by PLK1 mutations.
Caption: Logical diagram illustrating the mechanism of this compound resistance due to PLK1 mutations.
References
Technical Support Center: Managing Hematological Toxicity of Volasertib in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hematological toxicity of Volasertib in preclinical animal studies.
I. Troubleshooting Guides
This section addresses specific hematological toxicities observed during this compound administration in animal models.
Issue 1: Severe Thrombocytopenia
Question: We observed a dramatic drop in platelet counts in our mice treated with this compound. What is the expected nadir and recovery timeline, and what measures can we take to manage this?
Answer:
Thrombocytopenia is a well-documented and dose-limiting toxicity of this compound due to its inhibition of Polo-like kinase 1 (PLK1), a critical regulator of cell division.[1][2] This inhibition leads to mitotic arrest and apoptosis in rapidly dividing cells, including megakaryocytes, the precursors to platelets.[3][4]
Expected Onset, Nadir, and Recovery: The precise timing can vary based on the animal model, dose, and administration schedule. In preclinical studies, dose-limiting thrombocytopenia has been consistently reported.[1] Researchers should establish a baseline platelet count before this compound administration and monitor counts regularly, for instance, on days 3, 7, 10, and 14 post-treatment, to characterize the nadir and recovery kinetics in their specific model.
Management Strategies in Animal Models: While specific protocols for managing this compound-induced thrombocytopenia in animals are not extensively published, the following supportive care measures, adapted from general preclinical chemotherapy studies, can be considered:
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Dose Reduction: If severe thrombocytopenia is observed, consider reducing the dose of this compound in subsequent cycles.[5]
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Thrombopoietin (TPO) Receptor Agonists: The administration of recombinant thrombopoietin (TPO) or TPO receptor agonists can be explored to stimulate megakaryopoiesis and accelerate platelet recovery.[6][7] A potential starting point for a protocol in mice could be the subcutaneous administration of recombinant mouse TPO.[8][9]
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Platelet Transfusions: In cases of severe, life-threatening hemorrhage, platelet transfusions may be necessary, although this is often reserved for critical situations in animal studies.
Issue 2: Pronounced Neutropenia
Question: Our animal subjects are developing severe neutropenia after this compound treatment, leading to infections. How can we mitigate this?
Answer:
Neutropenia is another significant hematological toxicity of this compound, arising from the same mechanism of PLK1 inhibition affecting rapidly dividing hematopoietic progenitor cells in the bone marrow.[1][4]
Management Strategies in Animal Models:
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Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic or therapeutic administration of G-CSF can be effective in reducing the duration and severity of neutropenia.[10][11] G-CSF stimulates the proliferation and differentiation of neutrophil precursors. A general protocol for mice involves subcutaneous injections of G-CSF.[12][13]
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Antibiotic Prophylaxis: To prevent infections secondary to neutropenia, broad-spectrum antibiotics can be administered, particularly during the expected neutrophil nadir.
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Dose and Schedule Modification: As with thrombocytopenia, adjusting the dose or the treatment schedule of this compound can help manage the severity of neutropenia.[5]
Issue 3: Development of Anemia
Question: We are observing a gradual decrease in hemoglobin and red blood cell counts in our long-term this compound studies. What is the underlying mechanism and how can it be addressed?
Answer:
Anemia is a common side effect of PLK1 inhibitors, including this compound.[14] The mechanism involves the disruption of erythropoiesis. PLK1 inhibition impairs the differentiation and commitment of hematopoietic stem cells towards the erythroid lineage, leading to a reduction in red blood cell production.[3][15] This can result in an accumulation of early erythroid progenitors (BFU-E) and reduced proliferation of later-stage progenitors (CFU-E).[15]
Management Strategies in Animal Models:
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Erythropoiesis-Stimulating Agents (ESAs): The use of ESAs, such as recombinant erythropoietin (EPO), can be considered to stimulate red blood cell production.
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Red Blood Cell Transfusions: For severe, symptomatic anemia, red blood cell transfusions can be administered to restore hemoglobin levels.
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Nutritional Support: Ensuring adequate iron, vitamin B12, and folate supplementation can support hematopoiesis, although this is generally part of standard animal care.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hematological toxicities of this compound observed in animal studies?
A1: The primary hematological toxicities are dose-dependent and reversible myelosuppression, manifesting as thrombocytopenia (low platelets), neutropenia (low neutrophils), and anemia (low red blood cells).[1][4][14]
Q2: What is the mechanism behind this compound-induced hematological toxicity?
A2: this compound is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[2][16] Hematopoietic stem and progenitor cells are highly proliferative and rely on PLK1 for proper cell division. By inhibiting PLK1, this compound induces mitotic arrest and apoptosis in these cells, leading to a decrease in the production of mature blood cells.[3][15]
Q3: What doses of this compound have been used in mouse xenograft models, and what were the observed effects?
A3: In mouse xenograft models, intravenous doses of this compound have ranged from 10 mg/kg to 40 mg/kg, administered on various schedules (e.g., once weekly).[17][18][19] These studies have demonstrated anti-tumor efficacy, with hematological toxicity being the main dose-limiting factor.[4][20]
Q4: How should I monitor for hematological toxicity in my animal studies with this compound?
A4: Regular monitoring of complete blood counts (CBCs) is essential. A typical monitoring schedule would include a baseline measurement before the first dose, followed by serial measurements at time points expected to capture the nadir and recovery of different cell lineages (e.g., days 3, 7, 10, 14, and 21 of a treatment cycle).
Q5: Can we predict which animals will experience more severe hematological toxicity?
A5: Currently, there are no established biomarkers to predict the severity of this compound-induced hematological toxicity in individual animals. The severity is primarily dose-dependent.
III. Quantitative Data from Preclinical Studies
The following tables summarize the reported doses of this compound used in mouse xenograft models and the associated hematological toxicities. Note that specific nadir counts are not always reported in publications.
Table 1: this compound Dosing in Mouse Xenograft Models
| Animal Model | Tumor Type | This compound Dose (mg/kg) | Dosing Schedule | Reference |
| Nude Mice | Colon, Lung, and Taxane-Resistant Colon Cancer Xenografts | 20 or 30 | IV, once weekly | [4] |
| Nude Mice | Alveolar Rhabdomyosarcoma Xenografts | Not specified | Weekly IV injections | [21] |
| Nude Mice | Acute Myeloid Leukemia (AML) Xenografts (MV4-11) | 10, 20, or 40 | IV, once weekly | [17] |
| NOD/SCID Mice | Acute Lymphoblastic Leukemia (ALL) Xenografts | 15 | IV, weekly x 3 | [18] |
| Nude Mice | Solid Tumor Xenografts | 30 | IV, weekly x 3 | [18] |
Table 2: Reported Hematological Toxicities of this compound in Preclinical and Clinical Studies
| Toxicity | Observation | Study Type | Reference |
| Thrombocytopenia | Dose-limiting toxicity | Clinical (Phase I) | [1] |
| Neutropenia | Dose-limiting toxicity | Clinical (Phase I) | [1] |
| Anemia | Common adverse event | Clinical (Phase I) | [4] |
| Myelosuppression | Reversible | Clinical | [20] |
| Anemia | Significant anemia observed with PLK1 inhibitors | Preclinical (in vivo) | [14] |
IV. Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity in Mice
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Baseline Blood Collection: Prior to the first administration of this compound, collect a baseline blood sample (approximately 50-100 µL) from each mouse via the saphenous vein or tail vein into an EDTA-coated micro-collection tube.
-
This compound Administration: Administer this compound intravenously at the desired dose and schedule.
-
Serial Blood Collection: Collect blood samples at predetermined time points post-treatment (e.g., days 3, 7, 10, 14, and 21). The frequency of collection should be optimized based on the expected kinetics of myelosuppression and the total blood volume that can be safely collected from the animals.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to determine the following parameters:
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White Blood Cell (WBC) count with differential (including absolute neutrophil count)
-
Red Blood Cell (RBC) count
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Hemoglobin (Hgb)
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Hematocrit (Hct)
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Platelet (PLT) count
-
-
Data Analysis: Plot the mean cell counts for each treatment group over time to visualize the nadir and recovery of each hematopoietic lineage.
Protocol 2: Bone Marrow Aspiration and Analysis in Mice
This procedure allows for the assessment of this compound's effect on hematopoietic progenitor cells in the bone marrow.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Preparation: Shave the fur over the femur and sterilize the skin.
-
Femoral Bone Marrow Aspiration:
-
Make a small incision to expose the femur.
-
Using a 25-gauge needle attached to a 1 mL syringe containing a small amount of sterile PBS with 2% FBS, carefully insert the needle into the distal end of the femur.
-
Gently aspirate the bone marrow. A small volume (5-10 µL) is typically obtained.
-
-
Cell Suspension Preparation:
-
Expel the bone marrow into a microcentrifuge tube containing sterile PBS with 2% FBS.
-
Create a single-cell suspension by gentle pipetting.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Cell Counting and Analysis:
-
Count the total number of nucleated cells using a hemocytometer or an automated cell counter.
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Perform flow cytometry using antibodies against specific hematopoietic stem and progenitor cell markers (e.g., Lineage, c-Kit, Sca-1, CD34, CD16/32) to quantify different progenitor populations.
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Prepare cytospin slides for morphological analysis of bone marrow cells.
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V. Diagrams
Signaling Pathway of this compound-Induced Hematological Toxicity
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis of HSPCs.
Experimental Workflow for Managing Hematological Toxicity
Caption: Workflow for monitoring and managing this compound-induced hematological toxicity.
References
- 1. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PLK1 inhibition impairs erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adjunctive this compound in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of recombinant human thrombopoietin on endotoxin-induced thrombocytopenia in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemically modified in-vitro-transcribed mRNA encoding thrombopoietin stimulates thrombopoiesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. stemcell.com [stemcell.com]
- 10. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. centerforbiosimilars.com [centerforbiosimilars.com]
- 13. Supportive therapies in the prevention of chemotherapy-induced febrile neutropenia and appropriate use of granulocyte colony-stimulating factors: a Delphi consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PLK1 inhibition impairs erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Polo-like Kinase Inhibitor this compound Exhibits Antitumor Activity and Synergy with Vincristine in Pediatric Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Volasertib experiment results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Volasertib in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common sources of variability and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2] this compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PLK1 and preventing the phosphorylation of its downstream substrates.[1][3] This inhibition disrupts key mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis, ultimately leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[4] While highly selective for PLK1, this compound can also inhibit PLK2 and PLK3 at higher concentrations.[3]
Q2: Why am I observing significant variability in IC50/GI50 values for this compound between different cancer cell lines?
A2: The sensitivity of cancer cell lines to this compound can vary widely due to several intrinsic and extrinsic factors:
-
p53 Status: The tumor suppressor protein p53 status is a critical determinant of the cellular response to this compound. Cells with wild-type p53 tend to be more sensitive and undergo apoptosis or senescence upon treatment.[5] In contrast, cells with mutant or null p53 often exhibit a more pronounced mitotic arrest but may be more resistant to apoptosis.[5]
-
MDR1 Expression: Overexpression of the Multidrug Resistance Protein 1 (MDR1), also known as P-glycoprotein, can lead to increased efflux of this compound from the cell, thereby reducing its intracellular concentration and efficacy.[6][7]
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PLK1 Mutations: Although rare, mutations within the ATP-binding domain of PLK1 can alter the binding affinity of this compound, leading to acquired resistance.[6][7]
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PI3K/AKT Pathway Activity: Upregulation of the PI3K/AKT signaling pathway has been observed as a potential resistance mechanism to this compound.[6] Co-inhibition of this pathway may enhance sensitivity.
-
Epithelial-to-Mesenchymal Transition (EMT) Status: Some studies suggest that cells with a mesenchymal phenotype may be more sensitive to PLK1 inhibitors.[8]
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Cell-Specific Factors: The inherent genetic and epigenetic landscape of each cell line contributes to its unique response to drug treatment.
Q3: My this compound-treated cells are arresting in G2/M as expected, but I'm not seeing significant apoptosis. What could be the reason?
A3: A G2/M arrest without a corresponding increase in apoptosis can be attributed to several factors:
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p53 Status: As mentioned, p53-deficient cells are more prone to prolonged mitotic arrest without efficiently undergoing apoptosis.[5]
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Drug Concentration: Sub-optimal concentrations of this compound may be sufficient to induce cell cycle arrest but not to trigger the apoptotic cascade. It is advisable to perform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line.
-
Duration of Treatment: The induction of apoptosis can be time-dependent. A 24-hour treatment may be sufficient to observe G2/M arrest, while significant apoptosis may require longer incubation periods (e.g., 48-72 hours).
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Apoptosis Assay Sensitivity: Ensure that the chosen apoptosis assay is sensitive enough to detect the expected level of cell death. Consider using multiple methods for confirmation (e.g., Annexin V/PI staining and a caspase activity assay).
-
Cellular Resistance Mechanisms: The cells may have intrinsic or acquired resistance mechanisms that inhibit the apoptotic pathway downstream of mitotic arrest.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical and clinical studies have explored the use of this compound in combination with other therapies. Synergistic or additive effects have been reported with:
-
Cytarabine: In acute myeloid leukemia (AML), the combination of this compound and cytarabine has shown enhanced efficacy.[9]
-
PI3K/AKT Inhibitors: Targeting the PI3K/AKT pathway can overcome a key resistance mechanism and potentiate the effects of this compound.[6]
-
Microtubule-destabilizing agents: Agents that cause cell cycle accumulation in the G2/M phase can sensitize cells to this compound.[6]
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Radiation: this compound can act as a radiosensitizer, particularly in p53 wild-type cells.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell viability results (high standard deviation) | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the plate. 4. Contamination (mycoplasma or bacterial). | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Prepare a master mix of the drug dilution and add it consistently to each well. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. 4. Regularly test cell cultures for contamination. |
| Lower than expected potency (high IC50 value) | 1. Drug degradation. 2. Cell line resistance (e.g., high MDR1 expression). 3. Sub-optimal assay conditions (e.g., short incubation time). 4. High cell density. | 1. Prepare fresh drug dilutions for each experiment. Store stock solutions appropriately. 2. Check the expression of MDR1 and p53 status of your cell line. Consider using a different cell line or a combination therapy approach. 3. Increase the incubation time (e.g., from 24h to 48h or 72h). 4. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| No G2/M arrest observed in cell cycle analysis | 1. Incorrect drug concentration (too low or too high, leading to immediate toxicity). 2. Insufficient treatment duration. 3. Issues with flow cytometry staining or gating. 4. Cell line is resistant to this compound-induced G2/M arrest. | 1. Perform a dose-response experiment and analyze the cell cycle at multiple concentrations. 2. Increase the treatment duration (e.g., 24 hours). 3. Use cell cycle controls (untreated and known G2/M arresting agent) to validate your staining and analysis protocol. 4. Investigate potential resistance mechanisms as outlined in the FAQs. |
| High background in Western blot for phospho-PLK1 | 1. Non-specific antibody binding. 2. Insufficient blocking. 3. Contaminated buffers. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Increase the blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 3. Prepare fresh buffers for each experiment. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes | Reference(s) |
| HCT116 | Colon Cancer | 23 | [11] | |
| NCI-H460 | Non-Small Cell Lung Cancer | 21 | [11] | |
| A549 (p53 wt) | Non-Small Cell Lung Cancer | ~18 (24h, normoxia) | Sensitivity is p53-dependent. | [12] |
| A549-920 (p53 kd) | Non-Small Cell Lung Cancer | >85 (24h, normoxia) | [12] | |
| MOLM14 (parental) | Acute Myeloid Leukemia | 4.6 | [6] | |
| R-MOLM14 (resistant) | Acute Myeloid Leukemia | 149.8 | Acquired resistance. | [6] |
| HL-60 (parental) | Acute Myeloid Leukemia | 5.8 | [6] | |
| R-HL-60 (resistant) | Acute Myeloid Leukemia | 164.0 | Acquired resistance. | [6] |
| K562 (parental) | Chronic Myeloid Leukemia | 14.1 | [6] | |
| R-K562 (resistant) | Chronic Myeloid Leukemia | 1265.8 | Acquired resistance with MDR1 overexpression. | [6] |
| HeLa | Cervical Cancer | 20 | [1] | |
| Caski | Cervical Cancer | 2020 | [1] | |
| BEL7402 | Hepatocellular Carcinoma | 6 | [13] | |
| HepG2 | Hepatocellular Carcinoma | 2854 | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time (e.g., 48 or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot for PLK1 and Phospho-PLK1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK1 and phospho-PLK1 (Thr210) overnight at 4°C. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified PLK1 signaling pathway.
References
- 1. The plk1 Gene Regulatory Network Modeling Identifies Three Circuits for plk1-mediated Genomic Instability Leading to Neoplastic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PLK1 - Wikipedia [en.wikipedia.org]
- 5. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Structural regulation of PLK1 activity: implications for cell cycle function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor this compound (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. A phase I, dose-escalation study of the novel Polo-like kinase inhibitor this compound (BI 6727) in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Volasertib Solubility
Welcome to the technical support center for Volasertib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is poorly soluble in water. Its reported water solubility is approximately 0.0664 mg/mL.[1] It is also insoluble in ethanol.[2][3][4]
Q2: In what common laboratory solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[2][3][4][5] Depending on the supplier and batch, its solubility in DMSO is reported to be between 20 mg/mL and 35 mg/mL.[4][6][7] For complete dissolution in DMSO, warming the solution to 50-60°C and using ultrasonic agitation may be necessary.[5] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[4]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?
This is a common issue due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
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Decrease the final DMSO concentration: While some DMSO is often necessary, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your cell culture medium.
-
Use a pre-warmed aqueous buffer: Adding the DMSO stock to a warmed buffer can sometimes help maintain solubility.
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Increase the volume of the aqueous buffer: A larger final volume can help to keep the this compound concentration below its solubility limit in the final assay medium.
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Consider using a co-solvent system: For some applications, a mixture of solvents can improve solubility. Formulations containing DMSO, PEG300, and Tween-80 have been used for in vivo studies and may be adaptable for in vitro use with careful validation.[3][4]
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Employ solubility enhancement techniques: For persistent issues, preparing a more soluble form of this compound, such as a cyclodextrin inclusion complex or a solid dispersion, may be necessary.
Q4: Are there any ready-to-use formulations for in vivo animal studies?
Yes, several formulations have been reported for in vivo administration of this compound:
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Oral Administration: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).[2][6] A typical preparation involves adding 5 mg of this compound to 1 mL of CMC-Na solution and mixing thoroughly.[2][6]
-
Intravenous Injection: A clear solution for injection can be prepared using a co-solvent system. One such system consists of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.[3][4] Another option is a solution of 4% DMSO in corn oil.[3]
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | This compound's low aqueous solubility is exceeded. | - Decrease the final concentration of this compound. - Decrease the final percentage of DMSO. - Add the DMSO stock to pre-warmed aqueous media with vigorous stirring. - Consider using a surfactant like Tween-80 at a low concentration (e.g., 0.1%) in the final medium. |
| Cloudiness or precipitation in the stock solution (DMSO) | The solubility limit in DMSO has been exceeded or the DMSO has absorbed water. | - Warm the solution gently (e.g., 50°C water bath) and sonicate. - Use fresh, anhydrous DMSO. - Prepare a more dilute stock solution. |
| Inconsistent results in biological assays | Poor solubility leading to variable effective concentrations of this compound. | - Visually inspect all solutions for precipitation before use. - Prepare fresh dilutions for each experiment. - Consider preparing a more soluble formulation of this compound using the protocols below. |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Notes |
| Water | ~0.0664 mg/mL (Insoluble) | [1] |
| Ethanol | Insoluble | [2][3][4] |
| Dimethyl Sulfoxide (DMSO) | 20 - 35 mg/mL (56.56 mM) | Warming and sonication may be required. Use of fresh, anhydrous DMSO is recommended.[2][4][5] |
Experimental Protocols for Solubility Enhancement
For researchers requiring higher aqueous concentrations of this compound, the following methods can be employed.
Preparation of a this compound-Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.
Method: Co-evaporation/Solvent Evaporation
-
Dissolve this compound: Accurately weigh this compound and dissolve it in a suitable organic solvent, such as methanol or acetone, to create a concentrated solution.
-
Dissolve Cyclodextrin: In a separate container, dissolve a molar excess (e.g., 1:1 or 1:2 molar ratio of this compound to cyclodextrin) of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in water.
-
Mix the Solutions: Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Evaporate the Solvent: Stir the mixture for 24-48 hours at room temperature to allow for complex formation. Following this, remove the organic solvent and water using a rotary evaporator or by freeze-drying (lyophilization).
-
Collect and Dry: The resulting powder is the this compound-cyclodextrin inclusion complex. Dry the powder under vacuum to remove any residual solvent.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).[8][9][10][11]
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Solubility Assessment: Determine the aqueous solubility of the complex and compare it to that of the free drug.
Preparation of a this compound Solid Dispersion
Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier at a solid state, which can enhance dissolution rates.
Method: Solvent Evaporation
-
Co-dissolution: Weigh this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC)) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components in a common volatile organic solvent, such as methanol or a mixture of dichloromethane and methanol.
-
Solvent Removal: Evaporate the solvent under vacuum using a rotary evaporator. This will result in a thin film or solid mass on the wall of the flask.
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven to remove all traces of the solvent. Once completely dry, scrape the solid from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Sieving and Storage: Pass the powder through a fine-mesh sieve to ensure uniformity. Store the resulting solid dispersion in a desiccator.
-
Characterization: Analyze the solid dispersion to confirm the amorphous state of this compound using DSC and XRPD.[6][12][13][14][15]
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion to that of the pure drug.[16][17][18][19]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[20] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
This compound's Impact on PI3K/AKT/mTOR and MEK/ERK Pathways
Recent studies have shown that this compound can also suppress the PI3K/AKT/mTOR and MEK/ERK signaling pathways, which are critical for cell survival and proliferation.[8][21]
Caption: this compound, via PLK1 inhibition, modulates the PI3K/AKT/mTOR and MEK/ERK pathways.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a general workflow for addressing the solubility of this compound.
References
- 1. PLK1 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Multiple Roles of PLK1 in Mitosis and Meiosis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. onlinepharmacytech.info [onlinepharmacytech.info]
- 9. Detailed chemical characterization and molecular modeling of serotonin inclusion complex with unmodified β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Involvement of Polo-like Kinase 1 (Plk1) in Mitotic Arrest by Inhibition of Mitogen-activated Protein Kinase-Extracellular Signal-regulated Kinase-Ribosomal S6 Kinase 1 (MEK-ERK-RSK1) Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Plk1 regulates MEK1/2 and proliferation in airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plk1-mediated phosphorylation of TSC1 enhances the efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iajps.com [iajps.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. mdpi.com [mdpi.com]
- 21. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cellular Senescence as an Alternative Outcome to Volasertib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of cellular senescence as a cellular response to the Polo-like kinase 1 (Plk1) inhibitor, Volasertib.
Frequently Asked Questions (FAQs)
Q1: Is cellular senescence a recognized outcome of this compound treatment?
Yes, multiple studies have demonstrated that cellular senescence is a significant outcome of Plk1 inhibition by this compound in various cancer cell lines.[1][2] While apoptosis is a commonly reported consequence of mitotic arrest induced by Plk1 inhibitors, cellular senescence has been identified as a predominant alternative cell fate in certain contexts.[1][2]
Q2: What is the proposed mechanism for this compound-induced senescence?
This compound, as a potent Plk1 inhibitor, disrupts mitotic progression, leading to a prolonged mitotic arrest.[3][4] This arrest can be followed by mitotic slippage and the formation of tetraploid cells.[5] A key event in this process is the induction of post-mitotic DNA damage, which is marked by the phosphorylation of H2AX (γH2AX).[2][6] This DNA damage response can then trigger a cellular senescence program.[2]
Q3: Does the p53 tumor suppressor protein influence the likelihood of senescence following this compound treatment?
Yes, the p53 status of the cancer cells appears to be a critical determinant of the cellular response to this compound.[3][7] Studies have shown that p53 wild-type cells are more prone to undergo apoptosis and cellular senescence in response to Plk1 inhibition.[3][7] In contrast, cells with non-functional p53 tend to exhibit a more pronounced mitotic arrest.[3][7] The induction of senescence by Plk1 inhibition has been described as occurring through a p53-dependent pathway.[5][6][8]
Q4: What are the typical morphological and biochemical markers of this compound-induced senescence?
Cells undergoing senescence induced by this compound typically exhibit the following characteristics:
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Morphological Changes: An enlarged and flattened cell shape with increased vacuolization.[6][9]
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Senescence-Associated β-Galactosidase (SA-β-gal) Activity: Increased staining for SA-β-gal, a widely used biomarker for senescent cells.[1][10][11]
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DNA Damage Foci: Presence of nuclear foci containing DNA damage response proteins, such as γH2AX.[6]
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Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21 and p53.[6][12][13]
Troubleshooting Guides
Problem 1: Low or no induction of senescence markers (e.g., SA-β-gal staining) after this compound treatment.
| Possible Cause | Suggested Solution |
| Inappropriate this compound Concentration | The concentration of this compound required to induce senescence can be cell line-dependent. Perform a dose-response experiment to determine the optimal concentration that induces mitotic arrest and subsequent senescence without causing widespread apoptosis. |
| Insufficient Treatment Duration | Senescence is often a long-term outcome of Plk1 inhibition. Ensure that the treatment duration is sufficient. Some protocols involve continuous treatment for several days to two weeks.[1][14] |
| Cell Line Resistance/Alternative Fates | Not all cell lines undergo senescence in response to Plk1 inhibition; some may be more prone to apoptosis.[2] Consider using a positive control cell line known to senesce with this compound (e.g., HCT116, A549).[1] Also, assess for markers of apoptosis (e.g., cleaved caspase-3) to determine if this is the predominant cell fate. |
| p53 Status of the Cell Line | As p53 function can be critical, verify the p53 status of your cell line. The induction of senescence may be less pronounced in p53-mutant or null cells.[3][7] |
| SA-β-gal Staining Issues | Ensure the SA-β-gal staining solution is freshly prepared and at the correct pH (typically pH 6.0).[11] Optimize incubation time and temperature. Be aware that high cell confluence can sometimes lead to false-positive staining.[11] |
Problem 2: High levels of apoptosis are observed, masking the senescent phenotype.
| Possible Cause | Suggested Solution |
| This compound Concentration is Too High | High concentrations of this compound can favor apoptosis over senescence. Titrate down the concentration of this compound to a level that induces mitotic arrest with minimal immediate cell death. |
| Cell Line Predisposition | Some cell lines are inherently more sensitive to the apoptotic effects of mitotic inhibitors. |
| Timing of Analysis | Apoptosis can be an earlier event, while senescence takes longer to establish. Perform a time-course experiment to analyze for senescence markers at later time points (e.g., 72 hours to several days post-treatment).[6] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in NSCLC Cell Lines with Different p53 Status
| Cell Line | p53 Status | IC50 (nM) - Normoxia | IC50 (nM) - Hypoxia |
| A549 | Wild-type | Significantly lower | Higher than normoxia |
| A549-NTC | Wild-type | Significantly lower | Higher than normoxia |
| A549-920 | Knockdown | Significantly higher | Higher than normoxia |
| NCI-H1975 | Mutant | Significantly higher | Higher than normoxia |
| (Data summarized from a study on non-small-cell lung cancer cell lines, indicating that p53 wild-type cells are more sensitive to this compound.)[3][7] |
Table 2: Quantification of Senescence and Mitotic Arrest Markers
| Cell Line | Treatment | % β-galactosidase Positive Area | Fold Increase in γH2AX | % G2/M Arrest |
| HCT116 | MLN0905 (Plk1 inhibitor) | ~25% | >35-fold (with BI 2536) | - |
| A549 | MLN0905 (Plk1 inhibitor) | ~15% | - | - |
| A549 (p53 wt) | This compound (20 nM) | Increased | Increased | Significant increase |
| NCI-H1975 (p53 mut) | This compound (20 nM) | Less pronounced increase | Less pronounced increase | Greater G2/M arrest |
| (Data compiled from studies using different Plk1 inhibitors and cell lines, illustrating the induction of senescence and DNA damage markers.)[1][3][6] |
Key Experimental Protocols
1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted from standard methods to detect senescent cells.[1][11]
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Cell Seeding: Plate cells in multi-well plates and treat with this compound for the desired duration.
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5-15 minutes at room temperature.
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Washing: Wash cells twice with PBS.
-
Staining: Incubate cells at 37°C (without CO2) overnight in freshly prepared staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
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5 mM potassium ferrocyanide
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5 mM potassium ferricyanide
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150 mM NaCl
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2 mM MgCl2
-
-
Visualization: Observe cells under a microscope for the development of a blue color in the cytoplasm.
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Quantification: The percentage of blue-stained cells can be counted, or the stained area can be quantified using image analysis software.[14]
2. Immunofluorescence for γH2AX (DNA Damage Foci)
This protocol outlines the detection of DNA damage foci, a key step in the induction of senescence.[6]
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Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
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Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
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Counterstaining and Mounting: Counterstain nuclei with DAPI and mount coverslips on microscope slides.
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Imaging: Visualize foci using a fluorescence microscope. The number of foci per cell can be quantified.
3. Western Blotting for Senescence-Related Proteins
This protocol is for assessing the expression levels of proteins involved in the senescence pathway.[6]
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Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathway of this compound-induced cellular senescence.
Caption: Experimental workflow for assessing this compound-induced senescence.
Caption: Troubleshooting logic for investigating this compound-induced senescence.
References
- 1. Plk1 Inhibition Causes Post-Mitotic DNA Damage and Senescence in a Range of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plk1 inhibition causes post-mitotic DNA damage and senescence in a range of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulation of Polo-like kinase 1 induces cellular senescence in human primary cells through a p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular senescence and markers | Proteintech Group [ptglab.com]
- 11. Assessing Cell and Organ Senescence Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs [mdpi.com]
- 13. Cellular Senescence: Review and Reagent Selection Guide DOJINDO LABORATORIES [dojindo.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Investigating the In Vitro Efficacy of Volasertib Under Hypoxic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro efficacy of the Polo-like kinase 1 (PLK1) inhibitor, Volasertib, under hypoxic conditions.
Frequently Asked Questions (FAQs)
Q1: How does hypoxia affect the in vitro efficacy of this compound?
A1: Hypoxic conditions have been shown to reduce the in vitro efficacy of this compound in non-small-cell lung cancer (NSCLC) cell lines.[1][2] This is evidenced by a significant increase in the half-maximal inhibitory concentration (IC50) values in hypoxic cells compared to their normoxic counterparts.[1] For instance, in A549-NTC cells, the IC50 for this compound increased from 18.05 nM in normoxia to 27.56 nM in hypoxia after 24 hours of treatment.[1] This suggests that the tumor microenvironment's low oxygen levels can contribute to resistance to this compound.
Q2: What is the molecular mechanism behind the reduced efficacy of this compound in hypoxia?
A2: The reduced efficacy of this compound under hypoxic conditions is multifactorial. A key player is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a major transcription factor that orchestrates the cellular response to low oxygen.[1] HIF-1α can promote cell survival pathways, potentially counteracting the cytotoxic effects of this compound.[1] Additionally, the tumor suppressor protein p53 plays a crucial role.[1][2] NSCLC cells with wild-type p53 are generally more sensitive to this compound.[1][2] Under hypoxia, the protective effect of functional p53 appears to be diminished, contributing to reduced drug efficacy.[1] Hypoxia can also induce the expression of multidrug resistance (MDR1) genes, which encode for drug efflux pumps that can actively remove this compound from the cell, thereby reducing its intracellular concentration and effectiveness.[3][4][5][6][7]
Q3: Does the duration of hypoxia (acute vs. chronic) influence this compound's efficacy?
A3: The duration of hypoxia can have differential effects on cellular responses and drug resistance.[6][8][9] Acute hypoxia may trigger different signaling pathways compared to chronic hypoxia.[9] While direct comparative studies on this compound's efficacy under acute versus chronic hypoxia are limited, it is plausible that prolonged exposure to hypoxia could lead to more stable resistance mechanisms, such as the sustained expression of HIF-1α target genes and drug efflux pumps. Researchers should consider the intended physiological relevance when designing experiments with different hypoxia durations.
Q4: Are there alternative methods to induce hypoxia in vitro for studying this compound?
A4: Yes, besides using a standard hypoxia chamber, chemical induction is a common alternative.[3][5][10][11] Cobalt chloride (CoCl₂) is frequently used to mimic hypoxia by stabilizing HIF-1α under normoxic conditions.[5][10] Other methods include increasing the media height in culture plates to limit oxygen diffusion and using enzymatic systems to consume oxygen in the media.[3][10] It is important to note that these methods may not fully replicate the complex cellular environment of true hypoxia, and researchers should choose the method that best suits their experimental goals and validate the hypoxic response.[3][10][11]
Data Presentation
Table 1: IC50 Values of this compound in NSCLC Cell Lines under Normoxic and Hypoxic Conditions
| Cell Line | p53 Status | Treatment Duration (h) | Normoxia IC50 (nM) | Hypoxia IC50 (nM) | Fold Change (Hypoxia/Normoxia) |
| A549 | Wild-type | 24 | 15.54 ± 2.17 | 27.85 ± 2.42 | 1.79 |
| A549-NTC | Wild-type | 24 | 18.05 ± 2.52 | 27.56 ± 4.16 | 1.53 |
| A549-920 | Knockdown | 24 | 26.14 ± 5.93 | Not Reached | - |
| NCI-H1975 | Mutant | 24 | 27.29 ± 3.09 | 54.71 ± 16.61 | 2.00 |
| A549 | Wild-type | 72 | 17.79 ± 2.15 | 21.7 ± 1.97 | 1.22 |
| A549-NTC | Wild-type | 72 | 17.57 ± 1.27 | 30.06 ± 1.95 | 1.71 |
| A549-920 | Knockdown | 72 | 24.88 ± 1.96 | Not Reached | - |
| NCI-H1975 | Mutant | 72 | 21.30 ± 2.54 | 53.28 ± 11.91 | 2.50 |
Data extracted from van der Meijden et al., 2018.[1]
Table 2: Normoxic IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Normoxia IC50 (nM) |
| HCT 116 | Colon Carcinoma | 23 |
| NCI-H460 | Lung Carcinoma | 21 |
| BRO | Melanoma | 11 |
| GRANTA-519 | Hematopoietic Cancer | 15 |
| HL-60 | Hematopoietic Cancer | 32 |
| THP-1 | Hematopoietic Cancer | 36 |
| Raji | Hematopoietic Cancer | 37 |
Data extracted from MedChemExpress product information.[12]
Experimental Protocols
1. Protocol for Inducing In Vitro Hypoxia using a Hypoxia Chamber
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Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of the experiment.
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Pre-incubation (Optional but Recommended): For chronic hypoxia studies, pre-incubate the cells in the hypoxia chamber for 24 hours before adding this compound.
-
Hypoxia Induction: Place the cell culture plates in a modular incubator chamber.
-
Gas Purging: Flush the chamber with a pre-mixed gas of 1% O₂, 5% CO₂, and balanced N₂ for at least 5-10 minutes to displace the air.
-
Sealing and Incubation: Seal the chamber and place it in a standard 37°C incubator for the desired duration of the experiment.
-
Drug Treatment: Prepare this compound dilutions in pre-equilibrated hypoxic media to avoid re-oxygenation during drug addition.
-
Post-treatment Incubation: Return the plates to the hypoxia chamber for the remainder of the treatment period.
-
Endpoint Analysis: Perform cell viability assays (e.g., MTT, SRB, or CellTiter-Glo) to determine the IC50 values.
2. Protocol for Assessing Mitotic Arrest
-
Treatment: Treat cells with this compound under both normoxic and hypoxic conditions for 24 hours.
-
Cell Fixation: Harvest and fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. A G2/M arrest will be indicated by an increase in the 4N DNA content population.
-
Immunofluorescence (Optional): For visual confirmation, cells can be stained with an antibody against a mitotic marker like phospho-histone H3 (Ser10).[1][13]
Troubleshooting Guides
Issue 1: No significant difference in this compound IC50 between normoxic and hypoxic conditions.
| Possible Cause | Troubleshooting Step |
| Insufficient Hypoxia: | Verify the oxygen level in your chamber using an oxygen sensor. Ensure the chamber is properly sealed and the gas mixture is correct. Confirm HIF-1α stabilization via Western blot as a positive control for the hypoxic response. |
| Cell Line Insensitivity: | Some cell lines may have intrinsic resistance mechanisms that overshadow the effects of hypoxia. Consider using a different cell line known to be sensitive to hypoxia. |
| Short Hypoxia Exposure: | The duration of hypoxia may be insufficient to induce a robust resistance phenotype. Try pre-incubating the cells in hypoxia for 24 hours before drug treatment. |
| Re-oxygenation during manipulation: | Minimize the time cells are exposed to normoxic conditions during media changes and drug additions. Use pre-equilibrated hypoxic media and reagents. |
Issue 2: Reduced or absent mitotic arrest with this compound under hypoxia.
| Possible Cause | Troubleshooting Step |
| Hypoxia-induced cell cycle arrest: | Hypoxia itself can cause a G1 phase arrest, which may reduce the proportion of cells entering mitosis and thus being susceptible to this compound's effects.[1] Analyze the cell cycle profile of untreated hypoxic cells to confirm this. |
| Altered signaling pathways: | Hypoxia can alter the expression and activity of cell cycle regulators.[14] This may interfere with the typical cellular response to PLK1 inhibition. |
| Lower intracellular drug concentration: | If hypoxia induces MDR1 expression, the reduced intracellular concentration of this compound may be insufficient to induce a strong mitotic arrest.[3][4][5][6][7] |
Issue 3: Unexpected changes in apoptosis or senescence in response to this compound under hypoxia.
| Possible Cause | Troubleshooting Step | | Hypoxia's influence on cell fate: | Hypoxia can modulate apoptosis and senescence pathways, both promoting and inhibiting them depending on the cellular context.[10][14][15][16] This can alter the ultimate outcome of this compound treatment. | | p53 status: | The effect of this compound on apoptosis and senescence is highly dependent on p53 status.[1][2] Hypoxia can influence p53 activity, further complicating the interpretation.[17] Ensure the p53 status of your cell line is known and considered in the analysis. | | Activation of survival pathways: | Hypoxia can activate pro-survival pathways like the PI3K/Akt pathway, which can counteract the pro-apoptotic signals from this compound.[17] |
Visualizations
References
- 1. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of hypoxia on expressions of MDR1 and MRP2 in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor-1-dependent regulation of the multidrug resistance (MDR1) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDR1 will play a key role in pharmacokinetic changes under hypoxia at high altitude and its potential regulatory networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and significance of hypoxia-inducible factor-1 alpha and MDR1/P-glycoprotein in human colon carcinoma tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Hypoxia-Driven Effects in Cancer: Characterization, Mechanisms, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypoxia and Senescence: The impact of oxygenation on tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. JCI - Hypoxia-induced p53 modulates both apoptosis and radiosensitivity via AKT [jci.org]
Validation & Comparative
A Comparative Guide to PLK1 Inhibitors: Volasertib vs. BI 2536
This guide provides a detailed comparison of two potent Polo-like kinase 1 (PLK1) inhibitors, Volasertib (BI 6727) and its predecessor, BI 2536. Developed by Boehringer Ingelheim, both compounds are dihydropteridinone derivatives that have been investigated for their anti-cancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual diagrams to elucidate their mechanisms and comparative profiles.
Mechanism of Action: Targeting Mitosis
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of cell division, or mitosis.[3][4] It is overexpressed in a wide array of human cancers, making it an attractive target for therapeutic intervention.[1][5]
Both this compound and BI 2536 are potent, ATP-competitive inhibitors of PLK1.[6][7][8] By binding to the ATP-binding pocket of the kinase, they block its function, leading to a cascade of events that disrupt the cell cycle.[1] Inhibition of PLK1 results in a distinct mitotic arrest, often characterized by the formation of monopolar spindles, a phenotype known as "polo arrest".[5] This disruption ultimately triggers apoptosis (programmed cell death) in cancer cells.[9][10]
A key aspect of their mechanism is a degree of specificity for cancer cells. While PLK1 inhibition affects both normal and cancerous dividing cells, it induces a G2/M phase arrest followed by irreversible apoptosis in cancer cells. In contrast, normal cells typically undergo a temporary, reversible G1 and G2 arrest without cell death, which may contribute to a more favorable therapeutic window.[1][10]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data comparing the performance of this compound and BI 2536.
Table 1: In Vitro Potency and Selectivity
This table compares the half-maximal inhibitory concentrations (IC50) of the two compounds against PLK family members in cell-free kinase assays. Lower values indicate higher potency.
| Compound | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Selectivity (PLK1 vs. PLK2) | Selectivity (PLK1 vs. PLK3) |
| This compound (BI 6727) | 0.87[6][9] | 5[6][9] | 56[6][9] | ~6-fold[6] | ~65-fold[6] |
| BI 2536 | 0.83[11] | 3.5[11] | 9.0[11] | ~4-fold | ~11-fold |
Data compiled from multiple sources.[6][9][11]
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table shows the half-maximal effective concentrations (EC50) required to inhibit the growth of various human cancer cell lines.
| Cell Line | Cancer Type | This compound EC50 (nM) | BI 2536 EC50 (nM) |
| NCI-H460 | Non-small cell lung | 21[6] | 2-25 (panel average)[11] |
| HCT116 | Colon | 23[6] | 2-25 (panel average)[11] |
| BRO | Melanoma | 11[6] | Not specified |
| GRANTA-519 | Hematologic | 15[6] | Not specified |
| HeLa | Cervical | Not specified | 10-100 (induces mitotic arrest)[11] |
Data compiled from multiple sources.[6][11]
Table 3: Comparative Pharmacokinetic and Clinical Profile
Development of this compound was pursued over BI 2536 due to an improved pharmacokinetic profile.[8][12]
| Parameter | This compound (BI 6727) | BI 2536 | Key Takeaway |
| Development Status | Investigated up to Phase III; development discontinued by original sponsor but being re-evaluated.[13][14] | Clinical development halted.[12][15] | This compound progressed further in clinical trials. |
| Pharmacokinetics | High volume of distribution, long terminal half-life.[6][12] | Shorter half-life, low intratumoral accumulation reported in some studies.[5][15] | This compound shows improved tissue penetration and duration of action.[12] |
| Administration | Intravenous.[12] | Intravenous.[5][16] | Both are administered intravenously. |
| Dose-Limiting Toxicities | Reversible hematologic events (neutropenia, thrombocytopenia).[12] | Reversible neutropenia.[16][17] | Both compounds share a similar toxicity profile, primarily hematologic. |
Data compiled from multiple sources.[5][6][12][13][14][15][16][17]
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize PLK1 inhibitors.
In Vitro PLK1 Kinase Assay
-
Objective: To determine the IC50 value of an inhibitor against the target kinase in a cell-free system.
-
Methodology:
-
Recombinant human PLK1 enzyme is incubated in a reaction buffer.
-
A generic substrate (e.g., casein) and radio-labeled ATP ([γ-³²P]ATP) are added.
-
The inhibitor (this compound or BI 2536) is added at various concentrations.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, typically using phosphocellulose paper.
-
The amount of incorporated radioactivity in the substrate is measured using a scintillation counter.
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
-
Cell Proliferation Assay (e.g., CCK8/MTT Assay)
-
Objective: To measure the anti-proliferative effect of an inhibitor on cancer cell lines and determine the EC50 value.
-
Methodology:
-
Human cancer cells (e.g., NCI-H460, HCT116) are seeded into 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a standard period (e.g., 72 hours).
-
A reagent such as CCK-8 or MTT is added to each well. These reagents are converted into a colored formazan product by metabolically active, viable cells.
-
After a further incubation period (1-4 hours), the absorbance of the colored product is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage relative to the vehicle control.
-
The EC50 value is determined by plotting percent viability against inhibitor concentration.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human tumor cells.
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor (e.g., this compound) via a clinically relevant route, such as intravenous injection, on a specific schedule (e.g., once or twice weekly).[18] The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
The study concludes when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is assessed by comparing the tumor growth between the treated and control groups.
-
Mandatory Visualizations
PLK1 Signaling Pathway in Mitosis
Caption: The central role of PLK1 in orchestrating mitotic progression and its inhibition.
Experimental Workflow for PLK1 Inhibitor Evaluation
Caption: A typical preclinical evaluation workflow for novel kinase inhibitors.
Comparative Logic: BI 2536 to this compound
Caption: The developmental progression from BI 2536 to this compound.
Summary and Conclusion
This compound and BI 2536 are closely related, highly potent PLK1 inhibitors that share a common mechanism of action, inducing mitotic arrest and apoptosis in cancer cells. Both demonstrate nanomolar potency in vitro. The critical distinction between the two lies in their pharmacokinetic profiles and subsequent clinical development paths.
BI 2536 was the first of this class to enter clinical trials but its development was halted, in part due to a suboptimal pharmacokinetic profile.[12][15] this compound (BI 6727) was subsequently developed as a successor compound with improved properties, including a longer half-life and better tissue distribution, which translated to a more favorable dosing schedule and potential for greater efficacy.[6][12]
While this compound advanced further, reaching Phase III trials for acute myeloid leukemia (AML), it ultimately did not meet its primary endpoint for overall survival in a key study, leading the original sponsor to discontinue its development.[13][14] However, the potent anti-tumor activity of this compound has prompted further investigation by other parties in different contexts, including pediatric cancers and patient populations selected by predictive biomarkers.[13][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Notable Labs hopes for success with Boehringer's failed AML drug - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pardon Our Interruption [opnme.com]
- 19. oncoheroes.com [oncoheroes.com]
Synergistic Antileukemic Activity of Volasertib and Low-Dose Cytarabine in Acute Myeloid Leukemia
A comprehensive analysis of the clinical efficacy, safety, and mechanism of action of the combination therapy of Volasertib and low-dose cytarabine (LDAC) for the treatment of acute myeloid leukemia (AML), particularly in older patients ineligible for intensive induction therapy. This guide provides an objective comparison with LDAC monotherapy, supported by data from key clinical trials.
The combination of this compound, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, with low-dose cytarabine (LDAC) has been investigated as a therapeutic strategy for patients with AML, especially for an older population who are often not candidates for intensive chemotherapy. Clinical studies have demonstrated that this combination can lead to improved response rates and survival outcomes compared to LDAC alone, although this was not consistently demonstrated across all trials. This guide synthesizes the available data to provide a clear comparison for researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety
Clinical trials have provided key quantitative data on the efficacy and safety of this compound in combination with LDAC versus LDAC monotherapy. The primary patient population for these studies was individuals aged 65 years and older with previously untreated AML who were not considered eligible for intensive remission induction therapy.
Efficacy Data
The combination of this compound and LDAC showed a notable improvement in objective response rates in a randomized Phase II trial, a finding that was also observed in a subsequent Phase III study.[1] However, the survival benefit observed in the Phase II trial was not replicated in the Phase III trial, which may be attributed to a higher incidence of fatal infections in the combination arm.[1]
| Efficacy Endpoint | This compound + LDAC | LDAC Alone / Placebo + LDAC | Trial |
| Objective Response Rate (ORR) | 31.0% | 13.3% | Phase II[2][3][4] |
| Objective Response Rate (ORR) | 25.2% | 16.8% | Phase III (Primary Analysis)[1] |
| Objective Response Rate (ORR) | 27.7% | 17.1% | Phase III (Final Analysis)[1] |
| Median Event-Free Survival (EFS) | 5.6 months | 2.3 months | Phase II[2][3][4] |
| Median Overall Survival (OS) | 8.0 months | 5.2 months | Phase II[2][3][4] |
| Median Overall Survival (OS) | 5.6 months | 6.5 months | Phase III[1] |
ORR includes Complete Remission (CR) and CR with incomplete blood count recovery (CRi).
Safety and Tolerability
The addition of this compound to LDAC led to an increased frequency of adverse events, primarily hematological toxicities and infections. While these were generally considered manageable in the Phase II trial, the Phase III trial reported a higher rate of fatal adverse events, most commonly infections, in the combination arm.[1][2]
| Adverse Event (Grade ≥3) | This compound + LDAC | LDAC Alone / Placebo + LDAC | Trial |
| Febrile Neutropenia | 60.4% | 29.3% | Phase III[1] |
| Infections and Infestations | 81.3% (all grades) | 63.5% (all grades) | Phase III[1] |
| Gastrointestinal Events | 21% | 7% | Phase II[4] |
| Fatal Adverse Events | 31.2% | 18.0% | Phase III[1] |
| Fatal Infections/Infestations | 17.1% | 6.3% | Phase III[1] |
Experimental Protocols
The data presented is primarily derived from two key multicenter, randomized clinical trials: a Phase II study (NCT00804856) and a Phase III study (POLO-AML-2; NCT01721876).[2][5]
Study Design and Patient Population
-
Inclusion Criteria: Patients aged 65 years or older with previously untreated, histologically confirmed AML (WHO classification), ineligible for intensive induction therapy.[5] Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[5]
-
Exclusion Criteria: Acute promyelocytic leukemia (APL), prior chemotherapy for AML (except hydroxyurea for a limited duration), and significant organ dysfunction.[5][6]
-
Randomization: Patients were randomized to receive either this compound in combination with LDAC or LDAC alone (with placebo in the Phase III trial).
Treatment Regimen
-
This compound: 350 mg administered as a 1-hour intravenous infusion on days 1 and 15 of a 4-week (28-day) cycle.[2][3]
-
Low-Dose Cytarabine (LDAC): 20 mg administered subcutaneously twice daily on days 1-10 of each 4-week cycle.[2][3]
-
Treatment was continued as long as the patient was deriving clinical benefit without unacceptable toxicity.
Response Assessment
-
Response to treatment was evaluated according to the International Working Group (IWG) revised recommendations for AML.[2][7]
-
Complete Remission (CR): Bone marrow with <5% blasts, no Auer rods, no evidence of extramedullary disease, absolute neutrophil count (ANC) >1,000/μL, and platelet count ≥100,000/μL, independent of transfusions.[3]
-
Complete Remission with incomplete blood count recovery (CRi): Meets all criteria for CR except for residual neutropenia (ANC <1000/μL) or thrombocytopenia (platelets <100,000/μL).
-
Bone marrow assessments were performed at the end of the first treatment cycle and subsequently depending on the patient's response.[8][9]
Mechanism of Action and Synergistic Signaling
The synergistic effect of this compound and low-dose cytarabine is rooted in their distinct but complementary mechanisms of action targeting the cell cycle of leukemic blasts.
This compound is an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[2] Inhibition of PLK1 disrupts the formation of the mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis (programmed cell death).[10]
Cytarabine is a pyrimidine analog that, in its active triphosphate form (ara-CTP), primarily acts as an antimetabolite. It inhibits DNA polymerase, leading to the termination of DNA chain elongation during the S phase of the cell cycle.
The proposed synergy arises from this compound's ability to arrest cells in the G2/M phase, a phase in which cells are known to be more sensitive to certain DNA-damaging agents. While cytarabine's primary action is in S phase, the disruption of the cell cycle by this compound may render the leukemic cells more vulnerable to apoptosis.
Furthermore, preclinical studies suggest a potential interplay with the PI3K/AKT signaling pathway. Some evidence indicates that the PI3K/AKT pathway can be upregulated upon administration of this compound.[11][12] The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its upregulation could represent a resistance mechanism. Therefore, the cytotoxic stress induced by cytarabine might be more effective in cells where PLK1 is inhibited, despite the potential for PI3K/AKT pathway activation. Conversely, other studies have shown that PLK1 inhibition can lead to reduced phosphorylation of AKT and other downstream effectors like mTOR, suggesting a more complex interaction.[11]
Conclusion
The combination of this compound and low-dose cytarabine represents a rational therapeutic strategy for older patients with AML who are not candidates for intensive chemotherapy. The Phase II clinical trial data demonstrated promising improvements in objective response rates and survival.[2][3][4] However, the subsequent Phase III trial, while confirming the higher response rate, did not show an overall survival benefit and was associated with increased treatment-related mortality, primarily from infections.[1]
This highlights a critical challenge in treating this vulnerable patient population: balancing the potential for increased efficacy with the risk of heightened toxicity. Future research may focus on identifying patient subgroups who are most likely to benefit from this combination, optimizing the dosing schedule to mitigate toxicity, and exploring combinations with other targeted agents to further enhance antileukemic activity while maintaining a manageable safety profile. The complex interplay between PLK1 inhibition and other survival pathways, such as PI3K/AKT, warrants further investigation to uncover potential biomarkers for response and resistance.
References
- 1. pnas.org [pnas.org]
- 2. Revised recommendations of the International Working Group for Diagnosis, Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 24, Hematologic Response According to International Working Group AML Response Criteria - Azacitidine (Onureg) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 is involved in apoptosis, invasion, and metastasis of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-Like Kinase 1 Depletion Induces DNA Damage in Early S Prior to Caspase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Randomized, phase 2 trial of low-dose cytarabine with or without this compound in AML patients not suitable for induction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized, phase 2 trial of low-dose cytarabine with or without this compound in AML patients not suitable for induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Volasertib's Inhibition of Downstream Substrates
This guide provides a comparative analysis of Volasertib, a potent inhibitor of Polo-like kinase 1 (PLK1), for researchers, scientists, and drug development professionals. We will delve into the experimental validation of its effects on downstream signaling, compare its performance with other PLK1 inhibitors, and provide detailed protocols for key validation experiments.
Introduction to this compound and its Mechanism of Action
This compound (also known as BI 6727) is a small-molecule inhibitor that targets Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1] PLK1 is a serine/threonine kinase that is often overexpressed in a wide range of human cancers, making it an attractive therapeutic target.[2][3] this compound functions by competitively binding to the ATP-binding pocket of PLK1, which inhibits its kinase activity.[4][5] This inhibition disrupts multiple stages of mitosis, including spindle assembly, leading to a G2/M phase cell cycle arrest and subsequent programmed cell death (apoptosis) in cancer cells.[3][4][6] Preclinical studies have consistently shown that this compound effectively reduces tumor growth in various cancer models.[7]
Key Downstream Substrates and Cellular Effects of this compound
The inhibition of PLK1 by this compound triggers a cascade of downstream effects, providing multiple endpoints for experimental validation. The primary consequences of PLK1 inhibition are mitotic arrest and apoptosis.
Key downstream events include:
-
Inhibition of Mitotic Entry: PLK1 normally phosphorylates and activates Cdc25C and inhibits Wee1 and MYT1, promoting the activation of the CyclinB1/CDK1 complex required for entry into mitosis.[2][8][9] this compound's inhibition of PLK1 prevents these events, contributing to G2/M arrest.
-
Induction of Apoptosis: The prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases, such as caspase-3, and the cleavage of key substrates like poly (ADP-ribose) polymerase (PARP).[4][6][10]
-
Modulation of Oncoproteins: this compound has been shown to reduce the phosphorylation of the oncoprotein c-Myc at serine 62, leading to a near-complete loss of c-Myc expression and impairing tumor cell growth.[11]
Comparative Performance Data
The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. Below is a summary of its performance compared to other PLK1 inhibitors.
Table 1: Comparative IC50 Values of PLK1 Inhibitors
| Inhibitor | Target(s) | IC50 (Cell-Free Assay) | Typical IC50 Range (Cell-Based Assays) | Development Phase |
| This compound (BI 6727) | PLK1 , PLK2, PLK3 | 0.87 nM (PLK1) [8][9][12] | 7 nM - 11 µM [13] | Phase III [10] |
| BI 2536 | PLK1 | ~0.83 nM | 2 - 25 nM | Preclinical/Halted[14] |
| Onvansertib (NMS-P937) | PLK1 | ~2 nM | 20 - 100 nM | Phase II[2] |
| Rigosertib | PLK1, others | Not solely a PLK1 inhibitor | Micromolar range | Phase III[10] |
| GSK461364 | PLK1 | ~2.2 nM | 3 - 15 nM | Phase I/II[7] |
Table 2: Cellular Effects Following this compound Treatment
| Cell Line | Cancer Type | Concentration | Exposure Time | Observed Effects | Citation |
| A549 | Non-Small-Cell Lung | 50 nM | 24 hours | G2/M arrest, increased cleaved caspase-3, increased phospho-histone H3. | [4] |
| BEL7402 & HepG2 | Hepatocellular Carcinoma | Varies | 48 hours | Dose-dependent increase in apoptosis (Annexin V/PI), increased cleaved PARP. | [6] |
| K562 | Chronic Myelogenous Leukemia | 50 nM | 48 hours | IC50 of 50 nM, induced apoptosis, increased caspase-3 activity. | [10] |
| Various NSCLC | Non-Small-Cell Lung | 0 - 20 nM | 24 hours | Significant G2/M phase block, increased phospho-histone H3 staining. | [3] |
| MyLa | T-cell Lymphoma | In vivo | N/A | Rapid reduction in tumor volume, significant loss of c-myc expression. | [11] |
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
The diagram below illustrates how this compound inhibits PLK1, thereby preventing the phosphorylation of its downstream substrates and leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits PLK1, leading to G2/M arrest and apoptosis.
Experimental Workflow for Validation
Validating the inhibitory effect of this compound involves a multi-step experimental process, from initial cell treatment to downstream molecular analysis.
Caption: Workflow for validating this compound's effects on cancer cells.
Comparison: ATP-Competitive vs. PBD-Binding Inhibitors
This compound is an ATP-competitive inhibitor. An alternative strategy is to target the Polo-Box Domain (PBD) of PLK1, which is crucial for substrate docking. Poloxin is an example of a PBD inhibitor.
Caption: Comparison of this compound (ATP-competitive) and Poloxin (PBD-binding).
Detailed Experimental Protocols
The following are standardized protocols for key experiments used to validate the inhibition of PLK1 downstream substrates by this compound.
Western Blot for Apoptosis and Mitotic Markers
Objective: To quantify changes in the levels of key proteins indicative of apoptosis (Cleaved PARP, Cleaved Caspase-3) and mitotic arrest (phospho-Histone H3) following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., A549, HepG2) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 nM) for 24-48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-phospho-Histone H3 (Ser10), anti-PLK1, anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., Actin).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) to confirm this compound-induced G2/M arrest.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells to include the apoptotic population. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70-80% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.[12]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Data Acquisition: Incubate for 20-30 minutes at room temperature in the dark. Analyze the DNA content using a flow cytometer.
-
Analysis: Use cell cycle analysis software to model the distribution of cells in G1, S, and G2/M phases based on PI fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described in the previous protocols for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like-kinase 1 (PLK-1) and c-myc inhibition with the dual kinase-bromodomain inhibitor this compound in aggressive lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The polo-like kinase 1 inhibitor this compound synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Volasertib in p53 Wild-Type vs. Mutant Cells: A Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the Polo-like kinase 1 (PLK1) inhibitor, Volasertib, focusing on its differential effects in cancer cells with wild-type versus mutant p53 tumor suppressor protein. The information presented herein is synthesized from preclinical data to aid in experimental design and interpretation.
Introduction to this compound and its Target
This compound is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a master regulator of the cell cycle, particularly during mitosis.[1][2][3] PLK1 is frequently overexpressed in a wide range of human cancers, correlating with aggressive tumor behavior and poor prognosis, which makes it an attractive target for cancer therapy.[4] this compound competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity.[5][6] This disruption of PLK1 function leads to defects in spindle assembly, resulting in a prolonged G2/M cell cycle arrest and, ultimately, induction of apoptosis.[3][5]
The tumor suppressor p53 plays a critical role in responding to cellular stress, including mitotic errors, by inducing cell cycle arrest or apoptosis.[1] There is a complex interplay between PLK1 and p53; PLK1 can physically interact with and inhibit the pro-apoptotic functions of p53.[4][7] Consequently, the p53 status of a cancer cell is a crucial determinant of its response to PLK1 inhibition by this compound.
Mechanism of Action: A Dichotomy Dictated by p53 Status
The cellular response to this compound diverges significantly based on the functional status of p53. In p53 wild-type (WT) cells, this compound-induced mitotic stress activates the p53 pathway, leading to a robust apoptotic response. Conversely, in cells lacking functional p53, the primary outcome is a pronounced mitotic arrest, which can eventually lead to cell death through mitotic catastrophe, though often with reduced efficiency compared to p53 WT cells.
References
- 1. In vitro study of the Polo‐like kinase 1 inhibitor this compound in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro study of the Polo-like kinase 1 inhibitor this compound in non-small-cell lung cancer reveals a role for the tumor suppressor p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of this compound, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Polo-like kinase 1 (Plk1) inhibits p53 function by physical interaction and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Volasertib and Rigosertib Efficacy in Preclinical Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of two investigational agents, volasertib and rigosertib, in small cell lung cancer (SCLC) models. The data presented is compiled from published research to offer an objective overview for the scientific community.
Executive Summary
This compound and rigosertib have both demonstrated potent anti-tumor activity in preclinical SCLC models, operating primarily through the inhibition of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Both agents exhibit strong in vitro cytotoxicity against SCLC cell lines at nanomolar concentrations and have shown significant in vivo tumor growth inhibition in xenograft and patient-derived xenograft (PDX) models.[1][2] While both drugs target PLK1, rigosertib is recognized as a multi-kinase inhibitor with a more complex mechanism of action.
Data Presentation
In Vitro Cytotoxicity
A study by Zhang et al. (2025) evaluated the cytotoxic effects of this compound and rigosertib across a panel of human SCLC cell lines. This compound demonstrated potent, single-agent activity with IC50 values in the nanomolar range. While specific IC50 values for rigosertib from this direct comparative study are not detailed, the study notes that rigosertib also showed strong in vitro cytotoxicity at nanomolar concentrations.[1]
| Cell Line | This compound IC50 (nM) | Rigosertib IC50 (nM) |
| H526 | 2.9 | Not Reported |
| H209 | 4.3 | Not Reported |
| H82 | 6.8 | Not Reported |
| H146 | 13.9 | Not Reported |
| DMS114 | 14.5 | Not Reported |
| H69 | 22.8 | Not Reported |
| H187 | 31.9 | Not Reported |
| DMS53 | 41.5 | Not Reported |
| H1048 | 68.8 | Not Reported |
| H2171 | 79.8 | Not Reported |
| H446 | 114.3 | Not Reported |
| H889 | 201.5 | Not Reported |
| H1963 | 316.5 | Not Reported |
| H2081 | 450.8 | Not Reported |
| COR-L279 | 550.1 | Not Reported |
| H211 | 601.2 | Not Reported |
| Data compiled from Zhang et al. (2025).[1] |
In Vivo Efficacy
Both this compound and rigosertib have demonstrated significant tumor growth inhibition in SCLC xenograft and PDX models.[1][2]
| Model | Drug | Dosage and Administration | Key Findings |
| H526 Xenograft | This compound | 20 mg/kg, weekly, intraperitoneal | Significant tumor growth inhibition compared to vehicle control.[1] |
| Platinum-Resistant SCLC PDX (TKO-002, TKO-008) | Rigosertib | 250 mg/kg, daily, intraperitoneal | Equivalent efficacy to standard-of-care agents (irinotecan and cisplatin) and superior to cisplatin.[1][2] |
| Platinum-Sensitive SCLC PDX (TKO-005, TKO-010) | Rigosertib | 250 mg/kg, daily, intraperitoneal | Equivalent efficacy to standard-of-care agents (irinotecan and cisplatin) and superior to cisplatin.[1][2] |
Experimental Protocols
In Vitro Cytotoxicity Assays
Human SCLC cell lines were seeded in 96-well plates. After 24 hours of incubation, the cells were treated with varying concentrations of this compound or rigosertib and incubated for an additional 72 hours. Cell viability was assessed using colorimetric assays (MTS or WST1) or a luminescent assay (CellTiter-Glo 3D) for clustered cell lines. IC50 values were then calculated from the dose-response curves.[1]
In Vivo Xenograft and PDX Studies
Cell Line-Derived Xenografts: Nude mice were subcutaneously injected with H526 SCLC cells. Once tumors reached a specified volume, mice were treated with this compound (20 mg/kg, weekly, intraperitoneally), cisplatin (3 mg/kg, weekly, intraperitoneally), irinotecan (25 mg/kg, weekly, intraperitoneally), or a vehicle control. Tumor growth was monitored over time.[1]
Patient-Derived Xenografts (PDX): PDX models were established from patients with platinum-sensitive (TKO-005, TKO-010) and platinum-resistant (TKO-002, TKO-008) SCLC. Tumor fragments were implanted into immunodeficient mice. Once tumors were established, mice were treated with rigosertib (250 mg/kg, daily, intraperitoneally), cisplatin (3 mg/kg, weekly, intraperitoneally), or onvansertib. Tumor volumes were measured to assess treatment efficacy.[1][2]
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of this compound and rigosertib.
Experimental Workflow
Caption: Workflow for comparing this compound and rigosertib in SCLC models.
Mechanism of Action
This compound is a potent and selective inhibitor of PLK1.[3][4] It acts as an ATP-competitive inhibitor, binding to the kinase domain of PLK1 and preventing its function in regulating multiple stages of mitosis.[3] This inhibition leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[3][5]
Rigosertib has a more complex and multi-faceted mechanism of action. While it was initially identified as a PLK1 inhibitor, subsequent studies have shown it also inhibits the PI3K/Akt pathway.[6] Furthermore, rigosertib has been described as a RAS mimetic that can disrupt the interaction between RAS and its effectors, such as RAF kinases.[6] There is also evidence to suggest that rigosertib can act as a microtubule-destabilizing agent.[6] This multi-targeted approach contributes to its induction of mitotic arrest and apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent [boa.unimib.it]
Volasertib Demonstrates Efficacy in Cytarabine-Resistant Leukemia Models, Bypassing Conventional Resistance Mechanisms
New preclinical data reveals that the Polo-like kinase 1 (PLK1) inhibitor, volasertib, effectively induces cell death in acute myeloid leukemia (AML) models that have developed resistance to the standard-of-care chemotherapy, cytarabine. These findings position this compound as a promising therapeutic agent for patients with relapsed or refractory leukemia, offering a mechanism of action that circumvents typical cytarabine resistance pathways.
This compound's efficacy stems from its targeted inhibition of PLK1, a key regulator of the cell cycle. By disrupting PLK1 function, this compound induces mitotic arrest, leading to programmed cell death (apoptosis) in cancerous cells. This mechanism is distinct from that of cytarabine, a nucleoside analog that inhibits DNA synthesis. This difference in therapeutic action suggests that this compound can remain effective even when leukemia cells develop resistance to cytarabine, a common clinical challenge.
Comparative Efficacy of this compound
In a study investigating this compound in combination with cytarabine, the combination therapy showed improved efficacy in a patient-derived subcutaneous AML xenograft model compared to either agent alone.[1] This suggests a synergistic or additive effect, highlighting the potential of this compound in a combination regimen.
Furthermore, research into this compound resistance mechanisms has identified that mutations in the ATP-binding domain of PLK1 and the expression of the multidrug resistance protein 1 (MDR1) can confer resistance to this compound.[2] This is a distinct resistance profile from that of cytarabine, which is often associated with alterations in nucleoside transporters and metabolic enzymes.
The following table summarizes the growth-inhibitory effects of this compound on various parental (sensitive) and this compound-resistant AML cell lines. While not a direct comparison to cytarabine resistance, it illustrates the potency of this compound and the degree of resistance observed in this compound-selected models.
| Cell Line | Parental GI50 (nM) | This compound-Resistant GI50 (nM) | Fold Resistance |
| MOLM14 | 4.6 | 149.8 | ~32.6 |
| HL-60 | 5.8 | 164.0 | ~28.3 |
| MV4;11 | 4.6 | 42.8 | ~9.3 |
| K562 | 14.1 | 1265.8 | ~89.8 |
| HEL | 17.7 | 277.7 | ~15.7 |
Data from Adachi et al., 2017. GI50 represents the concentration required to inhibit cell growth by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.
Generation of Cytarabine-Resistant Leukemia Cell Lines
Method 1: Low-Concentration Continuous Induction This method is suitable for establishing resistance in acute lymphoblastic leukemia (ALL) cell lines such as Jurkat and Nalm-6.
-
Initial Culture: Begin by culturing the parental leukemia cell lines in their recommended growth medium.
-
Continuous Exposure: Introduce a low concentration of cytarabine to the culture medium.
-
Gradual Dose Escalation: Over a prolonged period, gradually increase the concentration of cytarabine in the culture medium as the cells adapt and resume proliferation.
-
Resistance Confirmation: Regularly assess the resistance level by determining the IC50 value of cytarabine using a cell viability assay (e.g., MTS assay). A significant increase in the IC50 value compared to the parental cell line confirms the establishment of a cytarabine-resistant cell line.
Method 2: High-Dose Pulse Selection This method is often used for generating resistance in AML cell lines.
-
Parental Cell Culture: Culture the parental AML cell lines in standard conditions.
-
Pulse Treatment: Expose the cells to a high concentration of cytarabine for a short period (e.g., 24-48 hours).
-
Recovery Phase: Remove the drug-containing medium and allow the surviving cells to recover and repopulate in fresh medium.
-
Iterative Cycles: Repeat the pulse treatment and recovery cycles.
-
Resistance Validation: After several cycles, confirm the development of resistance by comparing the IC50 of the selected cells to the parental cells.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Cell Seeding: Seed leukemia cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
Drug Treatment: Add various concentrations of this compound, cytarabine, or a combination of both to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 values.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or cytarabine for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the PLK1 signaling pathway and a typical workflow for evaluating drug efficacy in leukemia models.
References
A Preclinical In Vivo Showdown: Volasertib vs. Onvansertib in Cancer Models
In the landscape of targeted cancer therapies, inhibitors of Polo-like kinase 1 (PLK1) have emerged as a promising strategy to disrupt mitotic progression and induce cancer cell death. Among these, Volasertib and Onvansertib have been the subject of extensive preclinical investigation. This guide provides an objective comparison of their preclinical in vivo efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of these two prominent PLK1 inhibitors.
Mechanism of Action: Targeting the Master Regulator of Mitosis
Both this compound and Onvansertib are potent and selective inhibitors of PLK1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2] By inhibiting PLK1, these drugs disrupt the cell cycle, leading to G2/M arrest and subsequent apoptosis in cancer cells.[2][3][4] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target.[5]
This compound, a dihydropteridinone derivative, is an ATP-competitive inhibitor of PLK1.[4][6] It has shown high potency against PLK1 with an IC50 of 0.87 nM in cell-free assays and also inhibits the closely related kinases PLK2 and PLK3 at higher concentrations.[6][7] Onvansertib is also a highly selective, orally bioavailable PLK1 inhibitor.[8]
The signaling pathway below illustrates the central role of PLK1 in mitosis and the mechanism of action of this compound and Onvansertib.
Head-to-Head and Independent In Vivo Efficacy
Direct comparative in vivo preclinical studies between this compound and Onvansertib are limited. However, a study in small cell lung cancer (SCLC) patient-derived xenograft (PDX) models showed that both drugs exhibited significant tumor growth inhibition, superior to the standard-of-care agent cisplatin.[8][9]
The following tables summarize key in vivo efficacy data from various preclinical studies. It is important to note that these studies were not direct comparisons and experimental conditions, such as the specific cancer model, dosing regimen, and route of administration, varied.
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | Subcutaneous and disseminated mouse models | Not specified | Highly efficacious as a single agent and in combination. | [1] |
| Hepatoblastoma | PDX mouse model | Not specified | Statistically significant difference in tumor size at day 14 compared to control. | [10] |
| Small Cell Lung Cancer (SCLC) | Xenograft model | Not specified | Significant tumor growth inhibition relative to vehicle control. | [9] |
Table 2: In Vivo Efficacy of Onvansertib in Preclinical Models
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| KRAS-mutant Colorectal Cancer | Xenograft model | Not specified | Potent antitumor activity in combination with irinotecan. | [11][12] |
| Endometrioid Endometrial Cancer | Genetically engineered mouse model | 25 mg/kg, daily oral gavage for 4 weeks | Significantly reduced tumor weights compared to control. | [13] |
| Small Cell Lung Cancer (SCLC) | PDX models | Not specified | Significant tumor growth inhibition superior to cisplatin. | [9] |
| Lung Adenocarcinoma | Xenograft and PDX models | Not specified | Significantly inhibited tumor growth. | [14] |
Experimental Protocols and Workflows
The following sections detail the methodologies used in the cited preclinical in vivo studies.
General Xenograft and PDX Model Workflow
The establishment and use of xenograft and patient-derived xenograft (PDX) models are fundamental to assessing the in vivo efficacy of anticancer agents. The general workflow is depicted below.
Specific Methodologies from Cited Studies
-
Small Cell Lung Cancer (SCLC) PDX Models: Four patient-derived xenograft models were generated from patients with platinum-sensitive and platinum-resistant SCLC. The efficacy of this compound and Onvansertib was compared to standard care agents like irinotecan and cisplatin. Tumor growth inhibition was the primary endpoint.[8][9]
-
KRAS-Mutant Metastatic Colorectal Cancer Xenograft Model: The preclinical activity of Onvansertib was assessed in combination with irinotecan in a KRAS-mutant xenograft model. Antitumor activity was the key measure of efficacy.[11][12]
-
Endometrioid Endometrial Cancer Genetically Engineered Mouse Model: LKB1 fl/fl p53 fl/fl mice were treated with Onvansertib (25 mg/kg, daily oral gavage) or a vehicle control for 4 weeks. The primary endpoint was the measurement of tumor weights.[13]
-
Lung Adenocarcinoma Xenograft and PDX Models: The therapeutic potential of Onvansertib was evaluated in both xenograft and patient-derived xenograft models of lung adenocarcinoma. The study assessed the inhibition of tumor growth.[14]
Conclusion
Both this compound and Onvansertib have demonstrated significant preclinical in vivo efficacy across a range of cancer models, including those known to be challenging to treat. While direct comparative studies are limited, the available data suggest that both are potent PLK1 inhibitors with promising antitumor activity. Onvansertib, being orally bioavailable, may offer a dosing advantage in clinical settings. The choice between these agents for further development or clinical application will likely depend on the specific cancer type, the combination therapy strategy, and the overall safety and tolerability profile observed in clinical trials. The experimental data and protocols summarized in this guide provide a foundation for researchers to design future studies and to better understand the therapeutic potential of these two important PLK1 inhibitors.
References
- 1. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Inhibition of DNMT3B and PI3K/AKT/mTOR and ERK Pathways as a Novel Mechanism of this compound on Hypomethylating Agent-Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Spotlight on this compound: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and development of the Polo-like kinase inhibitor this compound in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer [mdpi.com]
- 9. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Synergy Between Volasertib and PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed when combining Volasertib, a potent Polo-like kinase 1 (Plk1) inhibitor, with Phosphoinositide 3-kinase (PI3K) inhibitors. The upregulation of the PI3K/AKT signaling pathway has been identified as a potential resistance mechanism to Plk1 inhibition, providing a strong rationale for this combination therapy. This guide summarizes key experimental findings, presents quantitative data for easy comparison, and offers detailed experimental protocols for reproducibility.
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound is a small molecule that competitively inhibits Plk1, a key regulator of the cell cycle, leading to G2/M phase arrest and subsequent apoptosis in cancer cells.[1][2] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[3][4] PI3K inhibitors block this pathway, thereby hindering tumor progression.[5] The combination of this compound and a PI3K inhibitor targets two distinct but interconnected pathways crucial for cancer cell survival, often resulting in a synergistic anti-tumor effect.
Quantitative Assessment of Synergy
The synergy between this compound and PI3K inhibitors has been quantified in various cancer cell lines, primarily in acute myeloid leukemia (AML) and mantle cell lymphoma (MCL). The Combination Index (CI), calculated using the Chou-Talalay method, is a standard measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
One key study investigated the combination of this compound with the PI3K inhibitor LY294002 in AML cell lines. The results demonstrated synergistic or additive effects in cell lines that showed an upregulation of phosphorylated AKT (pAKT) upon this compound administration, suggesting that pAKT levels could be a predictive biomarker for this combination therapy.[6]
Table 1: Combination Index (CI) of this compound and LY294002 in AML Cell Lines [6]
| Cell Line | Combination Effect |
| KG1 | Synergistic/Additive |
| Marimo | Synergistic/Additive |
| HL-60 | Synergistic/Additive |
Note: Specific CI values were not provided in the source material, but the interactions were described as synergistic or additive.
In another study focusing on mantle cell lymphoma, the pan-PI3K inhibitor Copanlisib was shown to have synergistic effects when combined with other targeted agents, supporting the potential for combining PI3K inhibitors with drugs like this compound to overcome resistance.[7]
Signaling Pathway and Experimental Workflow
The interplay between the Plk1 and PI3K/AKT signaling pathways is crucial to understanding the rationale behind their combined inhibition. The following diagram illustrates the targeted pathways.
Caption: Targeted signaling pathways of this compound and PI3K inhibitors.
The general workflow for assessing the synergy between this compound and a PI3K inhibitor is outlined below.
Caption: Experimental workflow for synergy assessment.
Experimental Protocols
Cell Proliferation and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergy of the combination treatment.
Materials:
-
Cancer cell lines (e.g., KG1, Marimo, HL-60)
-
This compound (stock solution in DMSO)
-
PI3K Inhibitor (e.g., LY294002, stock solution in DMSO)
-
96-well plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the PI3K inhibitor, both alone and in combination at a constant ratio.
-
Treat the cells with the drugs for 72 hours.
-
Assess cell viability using the chosen assay according to the manufacturer's instructions.
-
Calculate the IC50 values for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) from the combination treatment data.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis following treatment.
Materials:
-
Cancer cell lines
-
This compound
-
PI3K Inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the PI3K inhibitor, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
Objective: To determine the effect of the treatments on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
PI3K Inhibitor
-
6-well plates
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. This compound for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound-resistant mechanism and evaluation of combination effects with this compound and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 as a cooperating partner for BCL2-mediated antiapoptotic program in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanism of action of this compound, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Polo-like kinase inhibition as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Volasertib
For Immediate Implementation: Essential Safety and Handling Protocols for the Polo-like Kinase 1 (PLK1) Inhibitor, Volasertib.
This document provides crucial safety and logistical information for laboratory professionals working with this compound. Adherence to these guidelines is paramount to ensure personal safety and prevent environmental contamination. The following procedures detail the selection, use, and disposal of Personal Protective Equipment (PPE), as well as emergency and waste management protocols.
I. Personal Protective Equipment (PPE) Specifications
Proper selection and use of PPE is the primary defense against exposure to this compound, a potent compound that is harmful if swallowed, causes skin and serious eye irritation, is suspected of damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemotherapy Gloves | Double gloving required. Outer glove must be tested to ASTM D6978 standard.[2][3][4][5][6] |
| Inner Glove | Chemotherapy-grade nitrile or latex. | |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or other material tested for resistance to chemotherapy drugs. Must have long sleeves and a solid front. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher for handling powders. For potential aerosols or vapors (e.g., spill cleanup), a full-face respirator with multi-gas/vapor cartridges and P100 particulate filters or a Powered Air-Purifying Respirator (PAPR) is required.[1][7][8][9] |
| Eye and Face Protection | Safety Goggles or Face Shield | ANSI Z87.1-compliant safety goggles with side shields. A full-face shield should be worn over goggles during activities with a high risk of splashing. |
| Foot Protection | Shoe Covers | Disposable, impervious shoe covers. |
II. Experimental Protocols: Donning and Doffing PPE
Strict adherence to the correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
A. Donning Procedure
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Shoe Covers: Sit down and put on the first shoe cover, then the second.
-
Inner Gloves: Don the first pair of chemotherapy-grade gloves.
-
Gown: Put on the disposable gown, ensuring it is fully fastened at the back.
-
Respiratory Protection: Fit the N95 respirator or other appropriate respirator. Perform a seal check.
-
Eye and Face Protection: Put on safety goggles and, if required, a face shield.
-
Outer Gloves: Don the second pair of ASTM D6978-tested gloves, ensuring the cuffs are pulled up over the sleeves of the gown.
B. Doffing Procedure
-
Shoe Covers: Remove shoe covers by touching only the inside. Dispose of them in a designated hazardous waste container.
-
Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of in a hazardous waste container.
-
Gown: Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed and fold or roll it into a bundle. Dispose of in a hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove the face shield or goggles from the back by lifting the headband. Place in a designated area for decontamination or disposal.
-
Respiratory Protection: Remove the respirator from the back by lifting the straps over the head. Do not touch the front of the respirator. Dispose of in a hazardous waste container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of in a hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
III. Operational Plans: Spill Management and Waste Disposal
A. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on a full set of PPE, including a full-face respirator with appropriate cartridges and double gloves.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to cover the spill. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean the Area: Working from the outside in, carefully clean the spill area with a detergent solution.
-
Decontaminate: After cleaning, decontaminate the area with a suitable agent such as 2% sodium hypochlorite solution, followed by a rinse with clean water.[10]
-
Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be placed in a labeled hazardous drug waste container.[11][12]
B. Waste Disposal
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Segregation: All contaminated items, including gloves, gowns, vials, and cleaning materials, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container.[13] This container must be clearly labeled as "Hazardous Drug Waste" or "Cytotoxic Waste".
-
Disposal: The sealed hazardous waste container must be disposed of through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.[11][12] Under no circumstances should this waste be disposed of in regular trash or down the drain.
IV. Visualized Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the key workflows.
Caption: A high-level overview of the safe handling workflow for this compound.
Caption: Step-by-step protocol for responding to a this compound spill.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D6978-05 - Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs [webstore.ansi.org]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. ansell.com [ansell.com]
- 6. assets.medline.eu [assets.medline.eu]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. cdc.gov [cdc.gov]
- 9. Be Prepared for USP <800> with the Right Respiratory Equipment [fishersci.com]
- 10. ph.health.mil [ph.health.mil]
- 11. www1.udel.edu [www1.udel.edu]
- 12. osha.gov [osha.gov]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
